Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGXOYMUZLIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729421 | |
| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122090-71-4 | |
| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the regioselective bromination of 6-methylpyridine-2-carboxylic acid, followed by a classic Fischer esterification. This guide delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental design and execution. Furthermore, a detailed characterization of the target compound is presented, including predicted spectroscopic data and physical properties, to ensure a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in drug discovery and development, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal for targeting a diverse range of biological targets. Ethyl 5-bromo-6-methylpyridine-2-carboxylate, with its strategically placed functional groups—a bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and an ethyl ester for further derivatization—represents a versatile intermediate for the synthesis of novel chemical entities.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, points towards a straightforward two-step synthesis starting from the commercially available 6-methylpyridine-2-carboxylic acid. This approach is advantageous due to the accessibility of the starting material and the high-yielding nature of the proposed transformations.
Caption: Retrosynthetic analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate: A Step-by-Step Protocol
The synthesis is divided into two distinct steps: the regioselective bromination of the pyridine ring and the subsequent esterification of the carboxylic acid.
Step 1: Regioselective Bromination of 6-methylpyridine-2-carboxylic acid
The introduction of a bromine atom at the 5-position of the pyridine ring is achieved via an electrophilic aromatic substitution reaction. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for achieving high regioselectivity and minimizing the formation of poly-brominated byproducts.[1] The electron-donating methyl group at the 6-position and the electron-withdrawing carboxylic acid at the 2-position work in concert to activate the 5-position for electrophilic attack.
Experimental Protocol:
-
To a solution of 6-methylpyridine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then taken up in water and the pH is adjusted to ~3-4 with a suitable acid (e.g., 1M HCl), causing the product, 5-bromo-6-methylpyridine-2-carboxylic acid, to precipitate.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the desired product.
Caption: Workflow for the bromination of 6-methylpyridine-2-carboxylic acid.
Step 2: Fischer Esterification of 5-bromo-6-methylpyridine-2-carboxylic acid
The conversion of the carboxylic acid to its corresponding ethyl ester is accomplished through the well-established Fischer esterification reaction.[2] This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol, in this case, ethanol.
Experimental Protocol:
-
Suspend 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).
-
The reaction mixture is heated to reflux (approximately 78 °C) for 4-8 hours, with reaction progress monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Further purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Caption: Workflow for the Fischer esterification.
Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1122090-71-4[3][4] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.60 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164.5 (C=O), 160.0 (C-Br), 148.0 (C-CO₂Et), 141.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (C-CH₃), 62.0 (-OCH₂CH₃), 24.0 (Ar-CH₃), 14.0 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ν: 2980 (C-H, alkyl), 1725 (C=O, ester), 1580, 1450 (C=C, aromatic), 1250 (C-O, ester), 1100 (C-Br) |
| Mass Spectrometry (ESI+) | m/z: 244.0 [M+H]⁺, 246.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |
Conclusion
This technical guide has outlined a reliable and scalable synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate. The described protocols, rooted in fundamental organic chemistry principles, provide a clear pathway for the preparation of this valuable building block. The comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of the synthesized material for downstream applications in drug discovery and materials science.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Takahashi, K., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(10), 1473-1477. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]
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American Chemical Society. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2009). A kind of synthetic method of 5-bromo-2-picoline.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]
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Molbase. (n.d.). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]
- Google Patents. (2012). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
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Takahashi, K., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(10), 1473-1477. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
- Google Patents. (2012). Method for carboxylic acid esterification.
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"Ethyl 5-bromo-6-methylpyridine-2-carboxylate" chemical properties and reactivity
An In-Depth Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, and established synthetic protocols, grounding theoretical concepts in practical, field-proven applications.
Introduction and Strategic Importance
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted picolinate ester. Its structure is strategically important for several reasons. The pyridine ring is a common motif in pharmacologically active molecules.[1] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2] The ester at the 2-position can be readily modified, while the methyl group at the 6-position influences the electronic properties and steric environment of the ring. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1122090-71-4 | [3] |
| Molecular Formula | C₉H₁₀BrNO₂ | [3] |
| Molecular Weight | 244.09 g/mol | [4] |
| Physical Form | Liquid / Solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
| InChI Key | INNGXOYMUZLIHV-UHFFFAOYSA-N |
Spectroscopic Characterization:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, two singlets for the methyl group and the aromatic proton on the pyridine ring, and characteristic shifts for the pyridine ring protons.
-
¹³C NMR: Signals would correspond to the nine carbon atoms, including the carbonyl carbon of the ester, carbons of the pyridine ring (with the C-Br carbon showing a characteristic shift), and the carbons of the ethyl and methyl groups.
-
FT-IR: Key vibrational bands would be observed for the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching from the alkyl and aromatic moieties.[7]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Chemical Reactivity and Mechanistic Pathways
The reactivity of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is dominated by the versatile carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] For this compound, the C-Br bond readily participates in the catalytic cycle, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.
Causality in Experimental Design: The choice of catalyst, base, and solvent is paramount for a successful Suzuki coupling.[9]
-
Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is commonly used. The phosphine ligands stabilize the palladium center and facilitate the key steps of the reaction.[2]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic substrate and the inorganic base.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[11][12] This reaction couples the aryl bromide of the substrate with a primary or secondary amine.
Causality in Experimental Design: This reaction is highly dependent on the ligand system used.
-
Catalyst & Ligand: A palladium precursor like Pd(OAc)₂ or a pre-catalyst is used with a bulky, electron-rich phosphine ligand (e.g., BINAP, dppf, or specialized Buchwald ligands like XPhos).[11][13] The ligand's steric bulk promotes the final reductive elimination step, which is often rate-limiting, while its electron-donating nature facilitates the initial oxidative addition.[1]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido complex.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are representative workflows. Researchers must ensure all operations are conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents where specified.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling Ethyl 5-bromo-6-methylpyridine-2-carboxylate with an arylboronic acid.
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[2]
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a procedure for coupling the title compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and sodium tert-butoxide (NaOt-Bu, 1.2-1.4 eq.) to a dry, sealable reaction tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and place it on a manifold under a positive pressure of inert gas.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.1-1.2 eq.).
-
Reaction: Tightly seal the reaction tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully open the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Purification: Extract the product with an organic solvent, and wash, dry, concentrate, and purify the crude material as described in the Suzuki protocol.
Safety and Handling
As a halogenated organic compound, Ethyl 5-bromo-6-methylpyridine-2-carboxylate requires careful handling.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][14][15]
-
Precautions:
-
Storage: Keep the container tightly closed and store in a cool, dry place.[17]
References
-
MOLBASE. ethyl 5-bromo-6-methylpyridine-2-carboxylate | 1122090-71-4. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
PubChem. Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/d229e000c25a0b7a84091f868037380a1d6360c7]([Link]
-
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
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A Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative that holds significant potential as a key building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methyl group, and an ethyl carboxylate on the pyridine ring provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate for researchers and scientists, particularly those in the field of drug development and medicinal chemistry. The strategic placement of these functional groups allows for the introduction of diverse molecular fragments, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
This technical guide provides an in-depth overview of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, covering its chemical identity, a proposed synthetic route with mechanistic insights, analytical characterization methods, and its potential applications as a pivotal intermediate in the synthesis of pharmacologically active compounds.
Chemical Identity and Properties
Identifying and understanding the fundamental properties of a chemical compound is the cornerstone of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1122090-71-4 | [1][2][3] |
| Molecular Formula | C9H10BrNO2 | [1][2][3] |
| Molecular Weight | 244.08 g/mol | [1] |
| Synonyms | Ethyl 5-bromo-6-methylpicolinate, 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester | [2] |
The molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is presented below:
Caption: Molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Synthesis and Mechanistic Considerations
One logical pathway commences with the esterification of 6-methylpicolinic acid, followed by a regioselective bromination of the resulting ethyl 6-methylpicolinate. The presence of the ester group at the 2-position and the methyl group at the 6-position will influence the regioselectivity of the bromination, directing the incoming electrophile to the 5-position of the pyridine ring.
Caption: Proposed synthetic pathway for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Proposed Experimental Protocol
The following protocol is a representative procedure based on the synthesis of similar compounds and standard organic chemistry techniques. Researchers should perform their own optimization and safety assessments.
Step 1: Esterification of 6-Methylpicolinic Acid
-
To a solution of 6-methylpicolinic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 6-methylpicolinate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination of Ethyl 6-methylpicolinate
-
Dissolve ethyl 6-methylpicolinate in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature. The reaction may be initiated by light or a radical initiator if using NBS.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the mixture with a base, such as sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, by column chromatography or recrystallization.
Analytical Characterization
To ensure the identity and purity of the synthesized Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a combination of spectroscopic and analytical techniques is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and two distinct signals for the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the carbons of the ethyl and methyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and C-H stretches of the alkyl groups. |
While specific spectral data for this compound is not widely published, it can typically be found on the Certificate of Analysis provided by chemical suppliers.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in various biological interactions. Ethyl 5-bromo-6-methylpyridine-2-carboxylate serves as a versatile intermediate, with its functional groups providing handles for a variety of chemical modifications.
Caption: Workflow illustrating the use of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in drug discovery.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly increasing molecular diversity. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group at the 6-position can also be functionalized, for instance, through radical reactions.
A notable application of a structurally similar compound is in the synthesis of PRMT5 inhibitors, which are being investigated as potential anti-cancer agents[4]. The patent literature describes the use of a 5-bromo-2-methylpyrimidine derivative, which undergoes a Suzuki coupling reaction, highlighting the utility of the bromo-methyl-heterocycle motif in constructing complex, biologically active molecules[4]. This suggests that Ethyl 5-bromo-6-methylpyridine-2-carboxylate could be a valuable starting material for the synthesis of novel kinase inhibitors and other therapeutic agents.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
| Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Conclusion
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis, particularly in the realm of drug discovery. Its versatile reactive sites allow for the construction of diverse molecular libraries for biological screening. While detailed synthetic and analytical data in the public domain is limited, this guide provides a scientifically sound framework for its synthesis, characterization, and application. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.
References
-
The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information - Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores. Retrieved from [Link]
-
The Royal Society of Chemistry. (Date not available). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]
-
MOLBASE. (Date not available). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]
-
PubChem. (Date not available). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]
- Google Patents. (Date not available). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (Date not available). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Google Patents. (Date not available). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.
- Google Patents. (Date not available). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic Syntheses. (Date not available). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
-
AccelaChem. (Date not available). 20949-84-2,2-Methylthiazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (Date not available). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Google Patents. (Date not available). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Pyridine and its derivatives are fundamental heterocyclic compounds in the development of pharmaceuticals and functional materials.[1] Their spectroscopic analysis is crucial for confirming chemical structures, assessing purity, and understanding electronic properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate, providing a robust framework for its characterization.
I. Molecular Structure and Predicted Spectroscopic Features
The structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate combines a pyridine ring with bromo, methyl, and ethyl carboxylate substituents. Each of these groups imparts distinct features to the molecule's spectroscopic signature.
Caption: Molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from similar pyridine derivatives, the following ¹H and ¹³C NMR signals are predicted for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
A. Predicted ¹H NMR Data
The expected proton NMR spectrum will show distinct signals for the aromatic protons and the ethyl and methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 7.5 - 8.5 | Doublet | 8.0 - 9.0 |
| Pyridine-H | 7.0 - 8.0 | Doublet | 8.0 - 9.0 |
| -OCH₂CH₃ | 4.2 - 4.5 | Quartet | 7.0 - 7.5 |
| -CH₃ | 2.4 - 2.7 | Singlet | - |
| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | 7.0 - 7.5 |
-
Aromatic Protons: The two protons on the pyridine ring will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and ester groups and the electron-donating effect of the methyl group.
-
Ethyl Group: The methylene (-CH₂-) protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH₃) protons of the ethyl group will appear as a triplet.
-
Methyl Group: The methyl group attached to the pyridine ring will appear as a singlet.
B. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Pyridine-C (substituted) | 145 - 160 |
| Pyridine-C (substituted) | 140 - 155 |
| Pyridine-CH | 120 - 140 |
| Pyridine-CH | 120 - 140 |
| Pyridine-C (substituted) | 115 - 130 |
| -OCH₂CH₃ | 60 - 65 |
| -CH₃ | 20 - 25 |
| -OCH₂CH₃ | 13 - 16 |
C. Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
Caption: General workflow for NMR analysis.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A. Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C=N, C=C (Aromatic) | 1550 - 1600 | Medium-Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C-Br | 500 - 600 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Weak |
The presence of a strong absorption band around 1720-1740 cm⁻¹ is a key indicator of the ester carbonyl group. The aromatic ring vibrations and the C-Br stretch will also provide valuable structural information.
B. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
A. Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (C₉H₁₀BrNO₂), which is approximately 243 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (-CH₂CH₂, 28 Da) via a McLafferty rearrangement. Fragmentation of the pyridine ring may also occur.
B. Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique that will likely produce a clear molecular ion and fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that is often used with LC-MS and would likely show a prominent protonated molecule [M+H]⁺.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.
Caption: General workflow for mass spectrometry analysis.
V. Conclusion
The spectroscopic characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate relies on a combined analysis of NMR, IR, and MS data. This guide provides a predictive framework for interpreting the spectra of this molecule based on established principles and data from analogous compounds. For definitive structural confirmation, the synthesis and experimental analysis of this compound are recommended. The protocols and predictive data presented herein offer a valuable resource for researchers working with this and other substituted pyridine derivatives.
VI. References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
SpectraBase. Ethyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]
-
PubChem. 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: Solubility and Stability for the Research Scientist
This technical guide provides a detailed overview of the solubility and stability of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide a robust predictive profile for researchers, scientists, and drug development professionals.
Physicochemical Properties
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative with the following key identifiers:
| Property | Value |
| CAS Number | 1122090-71-4 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
Predicted Solubility Profile
The solubility of an organic compound is governed by its polarity, hydrogen bonding capability, and the nature of the solvent. Based on the structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, which contains a polar pyridine ring, an ester functional group, and hydrophobic bromo and methyl substituents, its predicted solubility in a range of common laboratory solvents is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The presence of the polar pyridine nitrogen and ester carbonyl group may allow for limited solubility. However, the hydrophobic bromine atom and ethyl/methyl groups will limit extensive dissolution. |
| Methanol, Ethanol | Soluble | These polar protic solvents can interact with the pyridine nitrogen and ester group, leading to good solubility. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are good general solvents for moderately polar organic compounds. |
| Dichloromethane, Chloroform | Soluble | The compound's overall polarity should be well-matched with these chlorinated solvents. |
| Tetrahydrofuran (THF) | Soluble | A good solvent for a wide range of organic compounds, expected to readily dissolve this molecule. |
| Toluene, Hexanes | Sparingly Soluble to Insoluble | The polarity of the pyridine and ester functionalities will likely limit solubility in non-polar hydrocarbon solvents. |
Experimental Workflow for Solubility Determination
To experimentally validate the predicted solubility, a standardized protocol should be followed. The diagram below outlines a typical workflow for determining the equilibrium solubility of a solid compound.
The Strategic Utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the substituted pyridine core has consistently demonstrated its value as a privileged structure in medicinal chemistry. This technical guide delves into the specific potential of Ethyl 5-bromo-6-methylpyridine-2-carboxylate , a versatile and highly functionalized pyridine derivative, and its burgeoning applications in the design and synthesis of next-generation therapeutics. We will explore its synthetic accessibility, its role as a key intermediate in the generation of potent enzyme inhibitors, and the underlying chemical principles that make it an attractive scaffold for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
Ethyl 5-bromo-6-methylpyridine-2-carboxylate presents a unique combination of functional groups that are highly amenable to a variety of chemical transformations. The presence of a bromine atom at the 5-position, a methyl group at the 6-position, and an ethyl carboxylate at the 2-position of the pyridine ring provides multiple handles for diversification and targeted modification.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO2 | |
| Molecular Weight | 244.09 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 32 °C |
The synthesis of this key intermediate, while not extensively detailed in a single source, can be achieved through a multi-step sequence, often starting from more readily available pyridine derivatives. A plausible and efficient synthetic strategy is outlined below.
Experimental Protocol: Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
This protocol is a composite of established synthetic transformations for analogous structures and represents a robust pathway to the target molecule.
Step 1: Esterification of 6-methylnicotinic acid
-
To a solution of 6-methylnicotinic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-methylnicotinate.
Step 2: Bromination of Ethyl 6-methylnicotinate
-
Dissolve ethyl 6-methylnicotinate in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).
-
Cool the solution in an ice bath and slowly add a brominating agent (e.g., N-bromosuccinimide or bromine).
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Carefully quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base.
-
Extract the product, dry the organic phase, and purify by column chromatography to obtain Ethyl 5-bromo-6-methylnicotinate.
Step 3: Isomerization to Ethyl 5-bromo-6-methylpyridine-2-carboxylate (if necessary)
Depending on the bromination conditions, a mixture of isomers may be obtained. If the desired 2-carboxylate is not the major product, further steps involving protection/deprotection and functional group manipulation may be required. However, direct bromination of a pre-functionalized pyridine-2-carboxylate precursor is often a more direct route.
Core Application: A Scaffold for PRMT5 Inhibitors in Oncology
A significant and promising application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is its use as a foundational building block in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in epigenetic regulation and is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2]
The strategic placement of the bromine atom on the pyridine ring is particularly advantageous for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space and the optimization of inhibitor potency and selectivity.
The Role of PRMT5 in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous malignancies, including lymphoma, lung cancer, and breast cancer.[3] Therefore, the development of potent and selective PRMT5 inhibitors is a highly active area of cancer research.
From Building Block to Potent Inhibitor: A Synthetic Workflow
The transformation of Ethyl 5-bromo-6-methylpyridine-2-carboxylate into a potent PRMT5 inhibitor typically involves a Suzuki-Miyaura cross-coupling reaction to install a key recognition motif, followed by amide coupling to introduce a side chain that interacts with a specific pocket of the enzyme.
Sources
- 1. Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: A Versatile Heterocyclic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Primacy of the Pyridine Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock upon which countless innovations are built. Among these, the pyridine ring system holds a position of particular privilege.[1][2] Its presence in over 90% of newly synthesized and marketed nitrogen-containing heterocyclic drugs underscores its importance.[1] The pyridine motif is not merely a passive scaffold; its nitrogen atom acts as a hydrogen bond acceptor, influences metabolic stability, enhances binding potency, and improves the overall pharmacokinetic profile of a molecule.[2] The ability to strategically functionalize this ring allows medicinal chemists to meticulously sculpt molecular architectures for optimal interaction with biological targets, leading to the development of therapeutics for infectious diseases, inflammation, central nervous system disorders, and oncology.[1][3][4]
This guide focuses on a particularly valuable, functionalized intermediate: Ethyl 5-bromo-6-methylpyridine-2-carboxylate . With its strategically placed bromine atom, activating methyl group, and versatile ester functionality, this compound serves as a powerful linchpin for the construction of complex molecular frameworks. We will explore its synthesis, delve into its reactivity in cornerstone cross-coupling reactions, and illustrate its application as a gateway to novel chemical entities.
Compound Profile: Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block begins with its fundamental properties. Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a solid at room temperature, and its identity is confirmed through a combination of spectroscopic and physical data.
| Property | Data | Source(s) |
| IUPAC Name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | [5] |
| CAS Number | 1122090-71-4 | [5][6] |
| Molecular Formula | C₉H₁₀BrNO₂ | [5][7] |
| Molecular Weight | 244.09 g/mol | [6][7] |
| Appearance | Light yellow crystalline solid | [8] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry environment at room temperature | [7] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a characteristic quartet and triplet for the ethyl ester protons.
-
¹³C NMR: The carbon spectrum will reveal signals for the six carbons of the pyridine ring, the methyl carbon, and the carbons of the ethyl ester group, including the carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Purification: Establishing a Reliable Supply
The availability of high-purity starting material is paramount. While several synthetic routes to substituted bromopyridines exist, a common and effective strategy involves the functionalization of a pre-existing pyridine core.[9][10] The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 5-bromo-6-methylpyridine-2-carboxylic acid.[11]
Protocol 1: Synthesis via Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Step 1: Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq).
-
Suspend the acid in absolute ethanol (EtOH), using a sufficient volume to ensure stirring (approx. 10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude ester using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 5-bromo-6-methylpyridine-2-carboxylate as a solid.
Causality and Optimization:
-
Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Neutralization: The bicarbonate quench is critical to remove the acid catalyst and any unreacted carboxylic acid, facilitating a clean extraction.
The Reactive Core: A Hub for Cross-Coupling Transformations
The true utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in the reactivity of its carbon-bromine bond. The pyridine ring is electron-deficient, which influences the reactivity of the C-Br bond at the 5-position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[12] These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.[13]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[4][14] It involves the coupling of the bromopyridine with an organoboronic acid or ester.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[13]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13]
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[16]
-
Heat the reaction to 85-100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Field Insights: The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[15] The water in the solvent system is often essential for dissolving the base and promoting the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, replacing harsher classical methods.[17] This reaction allows for the direct coupling of primary or secondary amines with the bromopyridine scaffold.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Charge a sealable reaction tube with Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%).[18]
-
Add the desired amine (1.1-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).[19]
-
Add an anhydrous aprotic solvent like toluene or dioxane.
-
Seal the tube, and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.
Field Insights: The ligand is not just a spectator; it is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and the final reductive elimination step.[17][20] Sterically hindered, electron-rich phosphine ligands are often required for high-yielding aminations.[19]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne.[21][22] This reaction is exceptionally valuable for creating rigid linear linkers in drug candidates and materials. It uniquely employs a dual-catalyst system of palladium and copper(I).[21]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling
-
To a degassed solution of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[23]
-
Add the terminal alkyne (1.1-1.5 eq) and a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent.[23]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off any solids, concentrate the solution, and purify the residue by column chromatography.
Field Insights: The copper co-catalyst is essential for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] Running the reaction under inert and anhydrous conditions is crucial to prevent the homocoupling of the alkyne (Glaser coupling).
Applications in Complex Molecule Synthesis
The true measure of a building block is the complexity and value of the molecules it can help create. The strategic functional handles on Ethyl 5-bromo-6-methylpyridine-2-carboxylate make it a precursor to a wide array of target structures in medicinal chemistry.
| Target Scaffold | Synthetic Transformation | Therapeutic Area/Application | Representative Reference |
| 5-Aryl-6-methylpicolinates | Suzuki-Miyaura Coupling | Kinase Inhibitors, CNS Agents | [4][13] |
| 5-Amino-6-methylpicolinates | Buchwald-Hartwig Amination | Scaffolds for SAR exploration | [17][19] |
| 5-Alkynyl-6-methylpicolinates | Sonogashira Coupling | Antiviral, Anticancer agents | [22][23] |
| Fused Heterocyclic Systems | Intramolecular Cyclization | Novel Pharmacophores | [24] |
For instance, a Suzuki coupling could install a substituted phenyl ring, a common feature in kinase inhibitors that target the ATP-binding pocket. A subsequent Buchwald-Hartwig amination could introduce a solubilizing group or a key pharmacophoric element. Finally, hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules.[9]
Safety and Handling
As with all laboratory reagents, proper handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is essential. Based on data for structurally related bromopyridines, the following precautions should be observed.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][25] Some related compounds are listed as harmful or toxic if swallowed or in contact with skin.[11][26][27]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][26]
-
P280: Wear protective gloves, eye protection, and face protection.[25][26]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Work in a well-ventilated area or a chemical fume hood.
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[25][26][27][28][29]
Conclusion and Future Outlook
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is more than just a chemical intermediate; it is a versatile and powerful tool for molecular innovation. Its pre-installed functional handles—a reactive bromine for cross-coupling, an ester for derivatization, and a methyl-substituted pyridine core—provide a reliable and predictable platform for building molecular complexity. The robust and well-documented reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings allows researchers to efficiently access diverse chemical libraries.
As drug discovery continues to move towards more complex and highly tailored molecular architectures, the demand for sophisticated, multi-functional building blocks like Ethyl 5-bromo-6-methylpyridine-2-carboxylate will only intensify. Its continued application will undoubtedly contribute to the development of the next generation of pharmaceuticals and advanced functional materials.
References
- The Role of Pyridine Intermedi
- The Crucial Role of Pyridine Deriv
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. (URL: )
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. (URL: )
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Razafindrainibe, F., et al. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. (URL: )
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. (URL: )
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (URL: )
- Pyridines appear as core structures in drugs, ligands, and materials.
- ethyl 5-bromo-6-methylpyridine-2-carboxyl
- 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester. CymitQuimica. (URL: )
- Buchwald–Hartwig amin
- SAFETY D
- SAFETY D
- SAFETY D
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem. (URL: )
- SAFETY D
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters. (URL: )
- 5-Bromo-6-methylpyridine-2-carboxylic acid. PubChem. (URL: )
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry. (URL: )
- Buchwald-Hartwig Amin
- A kind of synthetic method of 5-bromo-2-picoline.
- Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxyl
- Suzuki Coupling. Organic Chemistry Portal. (URL: )
- SAFETY D
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: )
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. (URL: )
- Ethyl 5-bromo-2-methyl-pyridine-3-carboxyl
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- The Suzuki Reaction. Myers Group, Harvard University. (URL: )
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. (URL: )
- Ethyl 5-broMo-6-Methylpicolin
- 2-Amino-5-bromo-6-methylpyridine. BLD Pharm. (URL: )
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. (URL: )
- 5-Bromopyridine-2-carbaldehyde. ChemicalBook. (URL: )
- ETHYL 6-BROMO-5-METHYLPYRIMIDINE-4-CARBOXYL
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The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For Immediate Release
A pivotal intermediate in the synthesis of novel therapeutics, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, has become a compound of significant interest to researchers and professionals in the field of drug development. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthesis, offering valuable insights for scientists engaged in medicinal chemistry and pharmaceutical research.
Introduction: A Molecule of Modern Medicinal Chemistry
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (CAS No. 1122090-71-4) is a substituted pyridine derivative that has gained prominence as a crucial building block in the synthesis of complex organic molecules, particularly in the development of modulators for the Retinoid-related Orphan Receptor gamma (RORγ). Its unique structural features, including the bromine atom and the ester functional group on the pyridine ring, make it a versatile synthon for various coupling and derivatization reactions.
The Genesis: Discovery and First Synthesis
The first documented synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is detailed in the patent literature, specifically in the patent EP2080761 A1, filed by Glaxo Group Limited and published on July 22, 2009. The compound was developed as a key intermediate in the preparation of a series of compounds designed as RORγ modulators, which are of therapeutic interest for treating inflammatory and autoimmune diseases.
The synthesis outlined in this foundational patent provides a clear and reproducible pathway to this important molecule. The context of its discovery underscores the targeted approach of modern drug design, where specific molecular scaffolds are rationally designed and synthesized to interact with biological targets of interest.
Physicochemical Properties
| Property | Value |
| CAS Number | 1122090-71-4 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthetic Protocol: A Step-by-Step Guide
The synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, as described in the seminal patent, involves a multi-step process starting from commercially available precursors. The following protocol is a detailed representation of the methodology disclosed.
Experimental Protocol: Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Step 1: Synthesis of 5-Bromo-6-methylpyridine-2-carbonitrile
-
Reactants: 2,5-Dibromo-6-methylpyridine, Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0), 1,1'-Bis(diphenylphosphino)ferrocene, and Zinc dust in Dimethylformamide (DMF).
-
Procedure: To a solution of 2,5-dibromo-6-methylpyridine in DMF, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene, and zinc dust are added.
-
The reaction mixture is heated under an inert atmosphere.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield 5-bromo-6-methylpyridine-2-carbonitrile.
Step 2: Hydrolysis and Esterification to Ethyl 5-bromo-6-methylpyridine-2-carboxylate
-
Reactants: 5-Bromo-6-methylpyridine-2-carbonitrile, Ethanolic hydrogen chloride.
-
Procedure: The 5-bromo-6-methylpyridine-2-carbonitrile obtained in the previous step is treated with a solution of hydrogen chloride in ethanol.
-
The mixture is heated to reflux.
-
The reaction is monitored until the hydrolysis of the nitrile and subsequent esterification are complete.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Retrosynthetic Analysis
The synthetic strategy can be visualized through a retrosynthetic approach, highlighting the key bond disconnections.
Caption: Retrosynthetic analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Logical Framework of the Synthesis
The choice of a cyanation reaction followed by hydrolysis and esterification is a logical and efficient pathway. The palladium-catalyzed cyanation of an aryl bromide is a robust and high-yielding reaction. The subsequent conversion of the nitrile to the ethyl ester in a one-pot acidic ethanolysis provides a direct route to the final product, minimizing purification steps.
Caption: Synthetic workflow for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Conclusion and Future Perspectives
The discovery and development of a reliable synthetic route to Ethyl 5-bromo-6-methylpyridine-2-carboxylate have been instrumental in advancing research into RORγ modulators. This technical guide has provided a comprehensive overview of its history, synthesis, and the scientific rationale behind its preparation. As research in medicinal chemistry continues to evolve, this versatile intermediate will undoubtedly play a continued role in the discovery of new therapeutic agents. The methodologies described herein offer a solid foundation for researchers to build upon, enabling further exploration of the chemical space around this valuable pyridine scaffold.
References
-
Glaxo Group Limited. Preparation of pyridine derivatives as RORgamma modulators. EP2080761 A1, July 22, 2009. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling precautions for Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation, grounded in the compound's chemical properties and known hazards.
Compound Identification and Hazard Classification
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative with the molecular formula C9H10BrNO2.[1] A precise understanding of its hazard profile is the foundation of safe handling.
Synonyms:
-
Ethyl 5-bromo-6-methyl-2-pyridinecarboxylate[1]
-
5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester[1]
GHS Hazard Classification:
Based on available data, this compound is classified as a hazardous substance. The primary hazards are outlined below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
The signal word for this compound is "Warning" .[1]
The Causality of Hazard: Understanding the Risks
The hazardous nature of Ethyl 5-bromo-6-methylpyridine-2-carboxylate stems from its chemical structure. The presence of a bromine atom on the pyridine ring can enhance its reactivity and potential for biological interaction. The ester functional group, while generally stable, can undergo hydrolysis under certain conditions.
Skin and Eye Irritation: The irritant properties are likely due to the compound's ability to interact with proteins and lipids in the skin and eyes, leading to inflammation and discomfort. Prolonged or repeated contact can exacerbate this, potentially leading to more severe tissue damage.
Respiratory Irritation: As a fine powder or dust, this compound can be easily inhaled. Its irritant nature extends to the mucous membranes of the respiratory tract, causing inflammation and potential breathing difficulties.
A Self-Validating System for Safe Handling and Storage
A robust safety protocol is a self-validating system, where each step is designed to prevent exposure and mitigate unforeseen incidents. The following workflow is designed to create such a system.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood provides a physical barrier and ventilation to prevent the inhalation of dust and vapors. Ensure the sash is at the appropriate height to maximize capture velocity.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE are critical.
| PPE | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects the eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if engineering controls are not sufficient. | Prevents the inhalation of dust. |
Always inspect PPE for integrity before use and dispose of it properly after handling the compound.
Storage: Maintaining Compound Integrity
Store Ethyl 5-bromo-6-methylpyridine-2-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Spill Management and Waste Disposal
In the event of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Ensure the cleanup is performed by trained personnel wearing appropriate PPE. Dispose of the waste in accordance with all local, state, and federal regulations.[2]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following diagram outlines a logical workflow for handling Ethyl 5-bromo-6-methylpyridine-2-carboxylate, from receipt to disposal.
Sources
A Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Commercial Availability, and Medicinal Chemistry Applications of a Key Heterocyclic Building Block.
Introduction
Ethyl 5-bromo-6-methylpyridine-2-carboxylate, with the CAS Number 1122090-71-4, is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of a bromine atom, a methyl group, and an ethyl carboxylate on the pyridine scaffold offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its commercial availability, a plausible synthetic route, its key physicochemical properties, and its potential applications in the design and development of novel therapeutic agents. Pyridine and its derivatives are fundamental components in a vast array of FDA-approved drugs, highlighting the importance of novel pyridine building blocks in drug discovery.[2][3] The strategic placement of the bromine atom allows for its use in cross-coupling reactions to introduce molecular diversity, while the ester functionality can be readily hydrolyzed or converted to other functional groups, making it a valuable intermediate for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1122090-71-4 | Molbase |
| Molecular Formula | C9H10BrNO2 | Molbase |
| Molecular Weight | 244.09 g/mol | ChemicalBook |
| Appearance | Off-white to light yellow solid | Generic |
| Purity | Typically ≥95% | CymitQuimica |
Commercial Availability and Suppliers
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale needs. The availability in various quantities, from grams to kilograms, facilitates its use from initial screening to process development. When sourcing this compound, it is crucial to consider purity, which is typically offered at 95% or higher, as this can significantly impact the outcome of subsequent reactions. Below is a summary of some of the key suppliers.
| Supplier | Product Name | Purity | Quantity |
| Sigma-Aldrich (AOBChem) | 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester | 98% | Inquire |
| ChemicalBook | Ethyl 5-broMo-6-Methylpicolinate | Inquire | Inquire |
| Molbase | ethyl 5-bromo-6-methylpyridine-2-carboxylate | Inquire | Inquire |
| CymitQuimica | 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester | ≥95% | 1g |
| BenchChem | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | Inquire | Inquire |
Synthesis and Mechanistic Insights
A likely two-step synthesis would involve the bromination of a methyl-substituted pyridine carboxylic acid, followed by esterification. A more direct approach, as suggested in the patent, would be the esterification of the pre-brominated carboxylic acid.
Putative Synthetic Pathway
A plausible and efficient method for the synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid. This precursor acid is commercially available.[5] The esterification can be achieved under standard conditions using ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, or by using a coupling agent.
Caption: Proposed Fischer-Speier esterification pathway for the synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Experimental Protocol (Putative)
Objective: To synthesize Ethyl 5-bromo-6-methylpyridine-2-carboxylate via Fischer-Speier esterification of 5-bromo-6-methylpyridine-2-carboxylic acid.
Materials:
-
5-bromo-6-methylpyridine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
To a solution of 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectroscopic data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate is not widely published, a predicted ¹H NMR spectrum can be estimated based on the chemical structure and known chemical shifts for similar pyridine derivatives.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 (d, 1H): Pyridine ring proton adjacent to the bromine.
-
δ 7.6-7.8 (d, 1H): Pyridine ring proton adjacent to the ester.
-
δ 4.4-4.6 (q, 2H): Methylene protons of the ethyl ester.
-
δ 2.6-2.8 (s, 3H): Methyl protons on the pyridine ring.
-
δ 1.4-1.6 (t, 3H): Methyl protons of the ethyl ester.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a wide range of therapeutic agents.[3] The subject compound, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, is a valuable building block for the synthesis of more complex molecules due to its multiple points for diversification.
Role as a Versatile Intermediate
The bromine atom at the 5-position is particularly useful for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for biological screening.
Potential in Kinase Inhibitor and Antiviral Drug Discovery
Many kinase inhibitors and antiviral agents incorporate substituted pyridine rings in their structures. The specific substitution pattern of Ethyl 5-bromo-6-methylpyridine-2-carboxylate makes it an attractive starting material for the synthesis of compounds targeting these enzyme classes. For instance, the development of inhibitors for the SARS-CoV-2 papain-like protease (PLPro) has involved the use of methylpyridine scaffolds as starting points for fragment-based drug discovery.[6]
Caption: Potential synthetic transformations and applications of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in various fields.
Conclusion
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a commercially available and highly functionalized pyridine derivative with significant potential for applications in drug discovery and materials science. Its versatile chemical handles allow for the straightforward introduction of molecular diversity, making it an attractive building block for the synthesis of novel compounds with a wide range of biological activities. While detailed synthetic and spectroscopic data in the peer-reviewed literature is sparse, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising chemical entity in their work.
References
- EP002080761A1 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
-
ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. MOLBASE Encyclopedia. [Link]
-
5-Bromo-6-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 15094706. PubChem. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. OUCI. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Versatile Pyridine Building Block
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a highly valuable heterocyclic building block in contemporary organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Its structure incorporates several key features: an electron-deficient pyridine core, a reactive carbon-bromine bond poised for cross-coupling, and an ethyl ester handle for further synthetic elaboration. These characteristics make it an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1][2][3]
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the coupling of organohalides with organoboron compounds, offering a robust pathway to biaryl and heteroaryl structures.[3] This guide provides an in-depth analysis of the application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in these reactions, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible outcomes.
Mechanistic Rationale and Causality in Experimental Design
A profound understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4]
The Palladium Catalytic Cycle
The reaction is universally accepted to proceed through three fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-6-methylpyridine-2-carboxylate, forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for halides is generally I > Br > Cl.[1][3]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters and Their Scientific Basis
The success of coupling Ethyl 5-bromo-6-methylpyridine-2-carboxylate hinges on the judicious selection of four key components:
-
Palladium Catalyst & Ligand System: The pyridine nitrogen can coordinate with the palladium center, potentially hindering catalytic activity.[6] Therefore, the choice of ligand is critical. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium precursor like palladium(II) acetate [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[7][8] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.
-
Base: The base serves a crucial role: it reacts with the boronic acid to form an "ate" complex [Ar-B(OH)₃]⁻, which increases the nucleophilicity of the aryl group, thereby facilitating the transmetalation step.[5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][9] The presence of the ethyl ester on the substrate makes it susceptible to hydrolysis under strongly basic conditions; therefore, moderately strong bases like K₂CO₃ or K₃PO₄ are often preferred over sodium hydroxide.
-
Solvent: A solvent system that can dissolve both the organic starting materials and the inorganic base is required. Biphasic mixtures are common, with popular choices being 1,4-dioxane/water, toluene/water, or N,N-Dimethylformamide (DMF).[3][4][6] Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boronic Acid Partner: A wide array of aryl and heteroaryl boronic acids and their corresponding boronate esters (e.g., pinacol esters) are commercially available, making this reaction highly modular for generating diverse libraries of compounds.[1][5]
Experimental Protocols and Workflow
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with a generic arylboronic acid.
Generalized Experimental Workflow
A systematic workflow is essential for reproducibility and safety. All operations should be performed under an inert atmosphere (Argon or Nitrogen) to protect the catalyst.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Synthesis of Biaryl Compounds Using Ethyl 5-bromo-6-methylpyridine-2-carboxylate: An Application and Protocol Guide
Introduction: The Strategic Importance of Biaryl Pyridine Carboxylates in Modern Chemistry
Biaryl structures are fundamental motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Among these, biaryl pyridine carboxylates have emerged as a particularly valuable class of compounds. The pyridine ring, a bioisostere of a phenyl ring, introduces unique electronic properties and hydrogen bonding capabilities, often enhancing the pharmacological activity and pharmacokinetic profiles of drug candidates. The ester functionality provides a versatile handle for further synthetic transformations, such as amide bond formation, reduction to alcohols, or hydrolysis to carboxylic acids, making these compounds key intermediates in the synthesis of complex molecular architectures.[1]
This guide focuses on the synthetic utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate , a readily available and versatile building block for the construction of a diverse range of biaryl compounds. Its structure combines a reactive bromine atom, strategically positioned for cross-coupling reactions, with an activating methyl group and an ester for subsequent derivatization. We will explore the application of this substrate in several powerful palladium-catalyzed cross-coupling reactions, providing detailed mechanistic insights and robust experimental protocols for researchers in academia and the pharmaceutical industry.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering a mild and efficient means to form carbon-carbon bonds.[2] The general principle involves the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. For Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the bromine atom serves as the electrophilic partner. We will delve into the practical application of three key transformations: the Suzuki-Miyaura, Stille, and Sonogashira couplings.
I. The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] The reaction of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with an arylboronic acid provides a direct route to the corresponding ethyl 5-aryl-6-methylpyridine-2-carboxylates.
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for catalytic activity. Phosphine ligands, particularly bulky and electron-rich ones, are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] For substrates like our bromopyridine ester, catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand are effective.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] The choice of base must be compatible with the ester functionality in our substrate to prevent hydrolysis. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[5]
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, or dimethylformamide (DMF)/water.[6] The water component is essential for the activity of the inorganic bases.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 5-aryl-6-methylpyridine-2-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl 6-methyl-5-phenylpyridine-2-carboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)-6-methylpyridine-2-carboxylate | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Ethyl 5-(3-chlorophenyl)-6-methylpyridine-2-carboxylate | 75-85 |
| 4 | 2-Thienylboronic acid | Ethyl 6-methyl-5-(thiophen-2-yl)pyridine-2-carboxylate | 70-80 |
II. The Stille Coupling: Utilizing Organostannanes
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, employing organostannanes as the organometallic coupling partner.[7] Organotin reagents are often stable, isolable, and tolerant of a wide range of functional groups.[8] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[9]
The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step, however, does not require a base. The choice of palladium catalyst and ligand remains crucial, with Pd(PPh₃)₄ being a common choice. The reaction is typically carried out in a non-polar aprotic solvent such as toluene or dioxane.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene via syringe, followed by the organostannane (1.1 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. To aid in the removal of tin byproducts, a workup with a saturated aqueous solution of potassium fluoride (KF) can be employed prior to chromatography.
III. The Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction provides access to alkynylpyridine derivatives, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.
The Sonogashira coupling is unique in that it typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
Caption: A generalized experimental workflow for the Sonogashira coupling.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and Copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF or DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired ethyl 5-alkynyl-6-methylpyridine-2-carboxylate.
Conclusion and Future Outlook
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of biaryl and alkynyl pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, and Sonogashira—provide reliable and efficient methods for the construction of these important molecular scaffolds. The choice of a specific methodology will depend on the desired final product, the availability of starting materials, and the tolerance of other functional groups within the coupling partners. The protocols provided herein, grounded in established chemical principles and adapted for this specific substrate, offer a solid foundation for researchers to explore the rich chemistry of this pyridine derivative and to generate novel compounds with potential applications in drug discovery and materials science.
References
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- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Khachatryan, A. K., Avagyan, K. A., Sargsyan, A. A., & Badasyan, A. E. (2024). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 60(6), 633-638.
- (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- Gupta, A., & Bhagyashree, K. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Letters in Organic Chemistry, 13(2), 118-123.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- De, S., Kumar S, K., A., Shaha, S., K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14867-14895.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Knochel, P., & Jones, P. (Eds.). (2003). Organozinc Reagents: A Practical Approach. Oxford University Press.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
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- National Center for Biotechnology Information. (n.d.).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
- (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Yang, Z., Yang, P., Xu, J., Yang, X., Zhou, J., He, H., Li, L., Ren, Y., Chen, M., Xiao, Y., & Chen, J. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16447–16465.
- Chemistry LibreTexts. (2023). Heck Reaction.
- (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-224.
- Chemistry LibreTexts. (2023). 2.
- (2024).
- NROChemistry. (n.d.). Stille Coupling.
- Guram, A. S., & Buchwald, S. L. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 15(15), 3892–3895.
- Ge, Y., et al. (2009). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2372.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)
- (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Advances, 7(53), 33263-33271.
- (2011). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278.
- Wikipedia. (n.d.). Stille reaction.
- Yang, Z., Yang, P., Xu, J., Yang, X., Zhou, J., He, H., Li, L., Ren, Y., Chen, M., Xiao, Y., & Chen, J. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(11), 7339–7352.
- Master Organic Chemistry. (2016).
- (2021). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
- (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 21(30), 6101-6119.
- (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.
- Fluorochem. (n.d.). 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester. CymitQuimica.
- (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.
- (2025). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4387–4417.
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The Strategic Utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Among the myriad of building blocks available to the medicinal chemist, Ethyl 5-bromo-6-methylpyridine-2-carboxylate has emerged as a highly versatile and valuable precursor for the synthesis of a wide range of pharmaceutical intermediates. Its strategic placement of a bromo substituent, a methyl group, and an ethyl ester moiety on the pyridine ring allows for a diverse array of subsequent chemical transformations, making it a cornerstone in the synthesis of novel drug candidates.
This comprehensive guide provides an in-depth exploration of the applications of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, complete with detailed protocols for its key transformations and an elucidation of the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Attributes and Synthetic Potential
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (CAS No. 1122090-71-4) possesses a unique combination of functional groups that unlock a multitude of synthetic pathways.[1] The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[2] The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a route to a diverse set of derivatives. The methyl group at the 6-position can influence the electronic properties and steric environment of the pyridine ring, and can also be a site for further functionalization.
Table 1: Physicochemical Properties of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Liquid |
| Storage Temperature | Sealed in dry, room temperature |
Data sourced from commercial supplier information.[3]
Synthesis of the Precursor: A Proposed Pathway
While various synthetic routes to substituted pyridines exist, a common strategy involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic route to Ethyl 5-bromo-6-methylpyridine-2-carboxylate can be adapted from methodologies reported for related structures.[4]
A potential synthetic approach could start from 6-methyl-3-pyridinecarboxylic acid. The synthesis would proceed through the following key steps:
-
Esterification: The carboxylic acid is first converted to its ethyl ester.
-
Ammonolysis and Hofmann Rearrangement: The ester is then converted to an amide, followed by a Hofmann rearrangement to introduce an amino group.
-
Sandmeyer-type Reaction: The amino group is then transformed into a bromo group.
-
Carboxylation and Esterification: Finally, a carboxyl group is introduced at the 2-position, followed by esterification to yield the target compound.
It is crucial to note that optimization of reaction conditions would be necessary to achieve high yields and purity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6] Ethyl 5-bromo-6-methylpyridine-2-carboxylate can be efficiently coupled with a variety of boronic acids or their esters to introduce diverse substituents at the 5-position of the pyridine ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 or Toluene/EtOH, 9:1)
Procedure:
-
To a Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >85 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | >90 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[5][8] This reaction allows for the coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with a wide range of primary and secondary amines.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add Ethyl 5-bromo-6-methylpyridine-2-carboxylate and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[10]
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | >88 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | >92 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | >85 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in the Synthesis of a Dopamine and Serotonin Receptor Antagonist Moiety
A notable application of a related scaffold, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is in the synthesis of a potent dopamine D₂ and D₃ and serotonin-3 (5-HT₃) receptor antagonist.[11] This highlights the potential of Ethyl 5-bromo-6-methylpyridine-2-carboxylate as a key starting material for structurally similar and other novel therapeutic agents. The synthetic strategies employed for these related compounds can be adapted, where the bromo-substituent on our precursor would be a key handle for introducing further complexity into the molecule.
Characterization
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A quartet and a triplet in the upfield region corresponding to the ethyl ester group.
-
A singlet for the methyl group on the pyridine ring.
-
Two doublets in the aromatic region corresponding to the pyridine protons.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals for the ethyl ester carbons.
-
A signal for the methyl carbon.
-
Signals in the aromatic region for the pyridine ring carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.[12]
Safety and Handling
Ethyl 5-bromo-6-methylpyridine-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a strategically important and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the facile introduction of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Buchwald, S. L., & Bolshan, Y. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
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MOLBASE. (n.d.). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]
- Hirokawa, Y., Kato, S., & Horikawa, T. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13 - Supporting Information. Retrieved from [Link]
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YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Abstract: Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a key heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The precise monitoring of its chemical transformations is paramount for process optimization, yield maximization, impurity profiling, and ensuring batch-to-batch consistency. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques for monitoring reactions involving this substrate. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for real-time mechanistic studies, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity identification, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy for kinetic profiling. This multi-modal strategy aligns with Process Analytical Technology (PAT) principles, enabling robust process understanding and control.[1][2][3]
Introduction: The Imperative for Reaction Monitoring
In modern chemical synthesis, particularly in a regulated environment like drug development, a "cook and look" approach is insufficient. Understanding the reaction pathway, kinetics, and the formation of intermediates and impurities in real-time is critical.[4] Ethyl 5-bromo-6-methylpyridine-2-carboxylate, with its multiple reactive sites (the ester, the bromine atom, and the pyridine ring), can participate in a variety of transformations such as Suzuki couplings, Buchwald-Hartwig aminations, hydrolysis, and nucleophilic substitutions. Effective analytical monitoring provides the data necessary to establish critical process parameters (CPPs) that influence critical quality attributes (CQAs) of the final product.[3][5] This guide explains the causality behind choosing specific analytical methods and provides validated protocols to ensure trustworthy and reproducible results.
Physicochemical Properties of the Analyte
A foundational understanding of the starting material's properties is essential for method development.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.08 g/mol [6] |
| IUPAC Name | ethyl 5-bromo-6-methylpyridine-2-carboxylate[7] |
| Appearance | Typically a solid at room temperature |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, THF, Ethyl Acetate) |
High-Performance Liquid Chromatography (HPLC) for At-Line Quantitative Analysis
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy.[8][9] For a molecule like Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a reversed-phase HPLC method is ideal. It can effectively separate the moderately polar starting material from potentially more polar byproducts (e.g., the hydrolyzed carboxylic acid) or less polar products (e.g., from a Suzuki coupling that adds a non-polar group). Developing a "stability-indicating" method is crucial, which means the method must be able to resolve the main component from all potential degradation products and impurities.[10][11]
Detailed Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape for the basic pyridine nitrogen.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is recommended to resolve compounds with a range of polarities.
-
0-15 min: 30% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 30% B
-
18-22 min: Hold at 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic systems.[11][12] A DAD allows for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation Workflow:
-
Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a larger volume of a suitable solvent (e.g., 1 mL of mobile phase A/B 50:50) to stop the reaction.
-
Dilution: Perform a serial dilution to bring the concentration of the analyte within the linear range of the detector (typically low µg/mL).
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[12]
-
-
Data Analysis & Trustworthiness:
-
Monitor the peak area of the starting material (Ethyl 5-bromo-6-methylpyridine-2-carboxylate) to determine its consumption rate.
-
Identify the product peak and monitor its formation.
-
Calculate the percent conversion and relative purity at each time point. The use of an internal standard is recommended for the most accurate quantification.[14]
-
Data Presentation: Expected Retention Times
| Compound | Expected Retention Time (min) | Rationale |
| 5-bromo-6-methylpyridine-2-carboxylic acid | ~4-6 | More polar due to the free acid, elutes earlier. |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | ~10-12 | Starting material, moderately polar. |
| Hypothetical Suzuki Product (e.g., with Phenylboronic acid) | ~13-15 | Less polar due to the addition of the phenyl group, elutes later. |
Visualization: HPLC Monitoring Workflow
Caption: HPLC at-line monitoring workflow from sampling to data analysis.
¹H NMR Spectroscopy for In-Situ Mechanistic & Kinetic Analysis
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive, structurally rich method for monitoring reactions.[15] By observing changes in the chemical shifts and integrals of specific protons, one can directly track reactant consumption and product formation without sample workup.[16] For Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the sharp singlet of the C6-methyl group and the distinct aromatic protons are excellent spectroscopic handles for monitoring the reaction's progress in real-time. This is particularly powerful for elucidating reaction mechanisms and kinetics.
Detailed Protocol: In-Situ ¹H NMR Monitoring
-
Instrumentation:
-
A standard NMR spectrometer (400 MHz or higher recommended for better resolution).
-
High-quality NMR tubes.
-
-
Experimental Setup:
-
In a vial, dissolve a known amount of Ethyl 5-bromo-6-methylpyridine-2-carboxylate and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction chemistry.
-
Transfer the solution to an NMR tube.
-
Acquire an initial spectrum (t=0) to confirm the starting material's integrity and establish baseline integrals.
-
Add the co-reactant/catalyst to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition:
-
Acquire a series of 1D ¹H NMR spectra over the course of the reaction. Automated acquisition is ideal.
-
Key parameters: sufficient number of scans for good signal-to-noise, a relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.
-
-
Data Interpretation:
-
Monitor Reactant: Track the decrease in the integral of the C6-methyl singlet (~2.7 ppm) or the aromatic protons (~8.2, 8.4 ppm) of the starting material.
-
Monitor Product: Identify and track the increase in the integrals of new signals corresponding to the product. For instance, in a Suzuki coupling, new aromatic signals will appear.
-
Quantification: Normalize the integral of the analyte peaks against the integral of the unchanging internal standard to calculate the concentration at each time point.
-
Data Presentation: Characteristic ¹H NMR Shifts (in CDCl₃)
| Proton | Starting Material (δ ppm) | Hypothetical Product (e.g., Suzuki) (δ ppm) | Rationale for Change |
| C6-CH₃ | ~2.7 (s, 3H) | ~2.6 (s, 3H) | Minor shift due to change at C5. |
| Pyridine H 4 | ~8.2 (d, 1H) | ~8.3 (d, 1H) | Minor shift. |
| Pyridine H 3 | ~8.4 (d, 1H) | ~7.6-7.8 (m) | Significant upfield shift and change in multiplicity upon replacement of Br with an aryl group. |
| O-CH₂ -CH₃ | ~4.4 (q, 2H) | ~4.4 (q, 2H) | Unlikely to change significantly. |
| O-CH₂-CH₃ | ~1.4 (t, 3H) | ~1.4 (t, 3H) | Unlikely to change significantly. |
Visualization: NMR Kinetic Analysis
Caption: Conceptual plot of reactant and product concentration over time via NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
Expertise & Experience: While the starting material itself may have borderline volatility for GC, this technique is exceptionally powerful for identifying small, volatile, or semi-volatile byproducts and impurities that might arise from side reactions.[8][17] The mass spectrometer provides definitive structural information, making GC-MS an invaluable tool for impurity profiling and mechanistic investigation, especially for unexpected reaction outcomes.
Detailed Protocol: GC-MS Analysis
-
Instrumentation:
-
A standard GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
-
GC Conditions:
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection: Split/splitless inlet, typically at 250 °C.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Quench a reaction aliquot as described for HPLC.
-
Perform a liquid-liquid extraction into a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze directly.
-
Data Presentation: Hypothetical GC-MS Data
| Compound | RT (min) | Key Mass Fragments (m/z) | Identification |
| Ethyl 6-methylpyridine-2-carboxylate | ~9.5 | 165 (M+), 136, 120, 92 | De-brominated byproduct |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | ~11.8 | 243/245 (M+), 214/216, 198/200 | Starting Material (Isotopic Br pattern) |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis for impurity identification.
In-Situ FTIR Spectroscopy for Real-Time Monitoring
Expertise & Experience: In-situ FTIR spectroscopy is a powerful PAT tool that provides real-time data on the changes in molecular vibrations (i.e., functional groups) as a reaction occurs.[18][19] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can continuously monitor the reaction without sampling. This is ideal for tracking the disappearance of reactant-specific peaks and the appearance of product peaks, providing rich kinetic data. For reactions involving the ester group of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (e.g., hydrolysis), monitoring the C=O stretch is particularly informative.
Detailed Protocol: In-Situ FTIR Monitoring
-
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic cable and an immersion ATR probe (e.g., Diamond or SiComp).
-
-
Experimental Setup:
-
Securely insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).
-
-
Data Acquisition:
-
Begin collecting spectra immediately upon reaction initiation.
-
Collect spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.
-
-
Data Analysis:
-
Select characteristic, non-overlapping infrared bands for the reactant and product.
-
Plot the absorbance (or peak height/area) of these bands versus time to generate a kinetic profile.
-
For example, in an ester hydrolysis reaction, one would monitor the decrease of the ester C=O band and the increase of the carboxylic acid C=O band.
-
Data Presentation: Key Infrared Frequencies
| Functional Group | Compound Type | Characteristic Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | Starting Material | ~1725 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | Hydrolysis Product | ~1700 cm⁻¹ (broader) |
| C-Br Stretch | Starting Material | ~600-700 cm⁻¹ |
| C-N Stretch (Pyridine) | All Pyridine Species | ~1580-1610 cm⁻¹ |
Visualization: In-Situ FTIR Setup
Caption: Diagram of an in-situ FTIR monitoring setup.
Conclusion
A comprehensive understanding of chemical reactions involving Ethyl 5-bromo-6-methylpyridine-2-carboxylate is best achieved through a multi-modal analytical approach. HPLC provides robust quantitative data for reaction progress and purity, while NMR offers unparalleled insight into reaction mechanisms and kinetics without invasive sampling. GC-MS serves as a crucial tool for identifying unknown volatile impurities, and in-situ FTIR allows for true real-time monitoring of functional group transformations. By integrating these techniques, researchers and drug development professionals can build a deep understanding of their chemical processes, leading to more efficient, robust, and reproducible manufacturing.
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- Ethyl 5-bromo-6-methylnicotin
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Application Notes and Protocols: The Strategic Role of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in the Synthesis of Advanced Enzyme Inhibitors
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. The strategic functionalization of this core heterocycle provides a gateway to a vast chemical space with diverse biological activities. Among the myriad of pyridine-based building blocks, Ethyl 5-bromo-6-methylpyridine-2-carboxylate has emerged as a particularly valuable starting material for the synthesis of potent and selective enzyme inhibitors. Its unique arrangement of a bromine atom, a methyl group, and an ethyl carboxylate on the pyridine ring offers a versatile platform for molecular elaboration, enabling the construction of complex architectures that can effectively target the active sites of various enzymes.
This technical guide delves into the application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in the synthesis of enzyme inhibitors, with a particular focus on its pivotal role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the broader implications for drug discovery professionals.
Core Application: Synthesis of PARP Inhibitors – A Case Study of Niraparib
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the DNA damage response (DDR), and their inhibition has proven to be a highly effective strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1] The synthesis of several PARP inhibitors leverages brominated heterocyclic intermediates to construct the core pharmacophore. Ethyl 5-bromo-6-methylpyridine-2-carboxylate and its analogs are key precursors in the synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[2][3]
The synthetic utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in the reactivity of the bromine atom at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl or heteroaryl moieties, a common strategy for exploring the structure-activity relationships (SAR) of enzyme inhibitors.
Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] In the context of synthesizing enzyme inhibitors from Ethyl 5-bromo-6-methylpyridine-2-carboxylate, this reaction is employed to couple the pyridine core with a suitable boronic acid or boronate ester, thereby constructing the desired biaryl or heteroaryl-aryl scaffold.[4][6]
The general workflow for this transformation is depicted below:
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Key Intermediate for a PARP Inhibitor
The following protocol outlines a representative procedure for the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with a generic arylboronic acid. This procedure is based on established methods for similar transformations.[4][5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | 1211529-32-5 | 244.08 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Broader Applications in Enzyme Inhibitor Synthesis
The utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate and structurally related bromopyridines extends beyond PARP inhibitors. This versatile building block is also employed in the synthesis of inhibitors for other enzyme families, such as protein kinases.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] The 2-aminopyridine scaffold, which can be accessed from precursors like Ethyl 5-bromo-6-methylpyridine-2-carboxylate, is a well-established pharmacophore in the design of kinase inhibitors.[8] The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring, which can occupy the ATP-binding site of the kinase and confer potency and selectivity.[9]
The general synthetic approach involves a Suzuki coupling followed by functional group manipulations, such as the conversion of the ester to an amide, to generate a library of potential kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitor candidates.
Conclusion
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a high-value building block in the synthesis of enzyme inhibitors. Its strategic placement of functional groups allows for the efficient construction of complex molecular scaffolds through robust and versatile chemical transformations like the Suzuki-Miyaura cross-coupling reaction. The successful application of this compound in the synthesis of PARP inhibitors such as Niraparib underscores its importance in modern drug discovery. Furthermore, its potential for generating libraries of kinase inhibitors and other biologically active molecules makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. The protocols and strategies outlined in this guide provide a solid foundation for the utilization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in the development of the next generation of targeted therapeutics.
References
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase - e-Public
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Public
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors - ChemRxiv.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery - Benchchem.
- Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed.
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. 2089648-85-9|ETHYL 6-BROMO-5-METHYLPYRIMIDINE-4-CARBOXYLATE|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate for Biological Screening
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, including the nitrogen atom's ability to act as a hydrogen bond acceptor, enhance solubility and facilitate specific interactions with biological targets.[3] The versatility of the pyridine nucleus allows for extensive structural modifications, making it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents.[4][5] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6]
"Ethyl 5-bromo-6-methylpyridine-2-carboxylate" is a strategically functionalized building block poised for extensive derivatization. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino moieties. The ethyl ester at the 2-position offers a site for hydrolysis and subsequent amide bond formation, further expanding the accessible chemical space. The methyl group at the 6-position can influence the molecule's conformation and metabolic stability. This application note provides a comprehensive guide to the derivatization of this versatile scaffold, offering detailed protocols for key transformations to generate a library of novel compounds for biological screening.
Strategic Derivatization Pathways
The derivatization of "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" can be systematically approached through several high-yield and versatile chemical transformations. The primary strategies discussed herein are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl substituents.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-substituted pyridines.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines.
-
-
Modification of the Ester Group:
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of a diverse array of amides from the carboxylic acid intermediate.
-
These strategies allow for the systematic exploration of the chemical space around the pyridine core, a crucial step in structure-activity relationship (SAR) studies.
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern organic synthesis and offer a reliable means to construct complex molecules from simple precursors. The choice of catalyst, ligand, and base is critical for achieving high yields and should be optimized for each substrate combination.
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds by reacting an organohalide with a boronic acid.
Protocol:
-
To a dry reaction vessel, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-6-methylpyridine-2-carboxylate.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | [7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [7] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | [7] |
| Temperature | 80-110 °C | [7] |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a copper(I) co-catalyst like CuI (0.1 mmol, 10 mol%).
-
Add a degassed solvent such as anhydrous triethylamine (TEA) or a mixture of THF and TEA (2:1 v/v, 6 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 5-alkynyl-6-methylpyridine-2-carboxylate.
| Parameter | Condition | Reference |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [6][9] |
| Cu Co-catalyst | CuI | [6][9] |
| Base | Triethylamine, Diisopropylamine | [6][9] |
| Solvent | THF, DMF, Toluene | [6][9] |
| Temperature | Room Temperature to 80 °C | [6][9] |
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[10]
Protocol:
-
In a glovebox or under an inert atmosphere, add to a reaction tube Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add the amine (1.2 mmol) and an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 5-amino-6-methylpyridine-2-carboxylate derivative.
| Parameter | Condition | Reference |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [1][4] |
| Ligand | XPhos, SPhos, BINAP | [1][4] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | [1][4] |
| Solvent | Toluene, 1,4-Dioxane | [1][4] |
| Temperature | 80-120 °C | [1][4] |
Modification of the Ester Group
The ethyl ester at the 2-position can be readily transformed into a carboxylic acid and subsequently into a variety of amides, significantly increasing the diversity of the compound library.
Protocol:
-
Dissolve Ethyl 5-bromo-6-methylpyridine-2-carboxylate (or its derivatized analogue) (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).
-
Add an aqueous solution of a base, such as 2M sodium hydroxide (2.0 mmol).
-
Stir the mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with 1M hydrochloric acid to a pH of approximately 4-5.
-
The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the 5-substituted-6-methylpyridine-2-carboxylic acid.
Protocol:
-
Dissolve the 5-substituted-6-methylpyridine-2-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL).
-
Add a coupling agent, such as HATU (1.1 mmol) or EDC (1.1 mmol) in combination with HOBt (1.1 mmol).
-
Add a tertiary amine base, like diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 mmol).
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Visualization of Derivatization Workflow
Caption: Derivatization workflow for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Biological Screening Considerations
The derivatized compounds from the described synthetic pathways are prime candidates for a variety of biological assays. Given the known activities of pyridine-containing molecules, initial screening efforts could be directed towards:
-
Anticancer Assays: Derivatives of 2-carboxypyridines have shown potential as cell cycle inhibitors. Screening against a panel of cancer cell lines (e.g., lung, breast, colon) can identify compounds with antiproliferative activity.
-
Antimicrobial Screening: Pyridine scaffolds are present in many antibacterial and antifungal agents.[11] Assays against a range of pathogenic bacteria and fungi can reveal novel antimicrobial leads.
-
Kinase Inhibition Assays: Many pyridine derivatives function as kinase inhibitors, which are crucial in oncology and inflammatory diseases.[2]
-
Enzyme Inhibition Assays: Depending on the nature of the introduced substituents, derivatives may target a variety of enzymes. For instance, metal complexes of 6-methylpyridine-2-carboxylic acid have shown potent α-glucosidase inhibitory activity.[12]
The generation of a diverse library from "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" provides a rich source of novel chemical entities for hit and lead discovery in drug development programs.
References
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
-
ResearchGate (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]
-
ResearchGate (2025). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. Available at: [Link]
-
Wikipedia (2024). Buchwald–Hartwig amination. Available at: [Link]
-
ePrints Soton - University of Southampton (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
PubMed (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Available at: [Link]
-
Sci-Hub (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
-
ResearchGate (2025). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. Available at: [Link]
-
Wikipedia (2024). Sonogashira coupling. Available at: [Link]
-
National Center for Biotechnology Information (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]
-
ResearchGate (2025). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available at: [Link]
-
RSC Publishing (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ResearchGate (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
MDPI (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]
-
ResearchGate (2025). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Available at: [Link]
-
MOLBASE Encyclopedia (2024). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Available at: [Link]
-
MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
National Center for Biotechnology Information (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link]
-
MDPI (2021). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Available at: [Link]
-
National Center for Biotechnology Information (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]
-
ResearchGate (2025). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
-
MDPI (2021). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Available at: [Link]
Sources
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Fragment-Based Drug Discovery
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of "Ethyl 5-bromo-6-methylpyridine-2-carboxylate"
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of palladium-catalyzed cross-coupling reactions requires a blend of theoretical knowledge and practical insight. This guide is specifically designed to address the challenges associated with the Suzuki-Miyaura coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate , a substrate that, due to its electronic and steric properties, can often lead to disappointing yields.
Our goal is to provide you with a comprehensive troubleshooting resource, moving beyond simple procedural steps to explain the underlying chemical principles. This will empower you to not only solve the immediate problem of low yield but also to develop a robust, rational approach to optimizing similar transformations in your research.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the Suzuki coupling of your specific substrate. We will explore each problem, its probable causes, and a series of targeted solutions.
Q1: My reaction shows very low or no conversion of the starting material. Where should I start troubleshooting?
Low conversion is typically a primary indicator of an issue with the catalytic cycle's initiation, specifically the oxidative addition step, or rapid catalyst deactivation. Given your substrate, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, several factors could be at play.
Potential Cause 1: Inadequate Catalyst System The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and deactivating the catalyst.[1] Furthermore, the methyl group ortho to the bromine atom introduces steric hindrance, which can slow down the crucial oxidative addition step.[2][3]
-
Solution: Employ a More Active Catalyst System.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaryl couplings. Transition to electron-rich, bulky phosphine ligands, which are known to accelerate both oxidative addition and reductive elimination. Excellent choices include Buchwald ligands (e.g., SPhos, XPhos) or cataCXium ligands.[4] These ligands form highly active, monoligated Pd(0) species that are less susceptible to deactivation.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) state. Consider using pre-catalysts, such as XPhos-Pd-G3 or SPhos-Pd-G2. These palladacycles generate the active Pd(0) species under milder conditions and with greater reliability.[5]
-
Potential Cause 2: Oxygen Contamination Palladium(0) catalysts are extremely sensitive to oxygen, which can oxidize them to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of your boronic acid partner.[4][6]
-
Solution: Ensure Rigorous Inert Atmosphere.
-
Degassing: All solvents, including any water used in the reaction, must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw technique (minimum of three cycles).[6][7]
-
Inert Gas Blanket: Assemble your reaction under a positive pressure of argon or nitrogen. It is crucial to maintain this inert atmosphere throughout the entire reaction setup and duration.
-
Q2: I'm observing the formation of significant side products, primarily the debrominated starting material and homocoupled boronic acid. What is causing this?
The appearance of these side products points towards specific competing reaction pathways that are outperforming your desired cross-coupling.
Potential Cause 1: Protodeboronation This is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a very common side reaction, especially with heteroaryl boronic acids, and can be accelerated by high temperatures and certain bases.[4][5]
-
Solution: Stabilize the Boronic Acid Partner.
-
Use Boronate Esters: Switch from the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol boronate ester (Bpin).[5][8] These are generally more robust towards hydrolysis.
-
Anhydrous Conditions: If protodeboronation is severe, consider anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous K₃PO₄.[6][8]
-
Potential Cause 2: Homocoupling The self-coupling of the boronic acid partner to form a biaryl byproduct is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Re-evaluate Inert Gas Technique.
-
As mentioned in Q1, meticulous degassing of all reagents and solvents is critical.[6] Ensure your inert gas line is functioning correctly and that there are no leaks in your reaction setup.
-
Q3: My reaction seems to work, but the yield is consistently moderate (30-50%). How can I optimize it further?
Reaching a yield plateau suggests that while the fundamental components of the reaction are correct, the conditions are not optimal for this specific transformation. A systematic optimization of the base and solvent system is the logical next step.
Potential Cause 1: Suboptimal Base The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step, activating the boronic acid. The strength, solubility, and physical properties of the base can have a dramatic impact on the reaction rate and final yield.[6]
-
Solution: Screen a Panel of Bases.
-
While potassium carbonate (K₂CO₃) is a common choice, it may not be strong enough for this sterically hindered substrate.[4]
-
Potassium phosphate (K₃PO₄) is often a superior choice for challenging Suzuki couplings, providing a good balance of strength and solubility.[5][6]
-
Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can sometimes provide a significant boost in yield, albeit at a higher cost.[7]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Potential Cause 2: Improper Solvent System The solvent must dissolve all reactants to a sufficient degree and facilitate the interaction between the organic and inorganic components of the reaction.
-
Solution: Adjust the Solvent System.
-
A mixture of an organic solvent and water is often optimal. The water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species required for transmetalation.[6]
-
Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water, typically in ratios from 4:1 to 10:1.[4][6]
-
For solubility issues, especially with more complex boronic acids, solvents like DMF or MeTHF can be effective alternatives.[4]
-
Visualizing the Process
To aid in troubleshooting, it is helpful to visualize both the chemical transformation and the logical steps for optimization.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Data-Driven Optimization
To guide your optimization, the following table summarizes starting points and advanced conditions for challenging Suzuki couplings based on literature precedents for similar heteroaryl substrates.
| Parameter | Standard Conditions | Recommended Optimization for High Yield | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos-Pd-G3 or SPhos-Pd-G2 (1-3 mol%) | Pre-catalysts provide reliable, rapid generation of the active Pd(0) species, crucial for hindered substrates. |
| Ligand | PPh₃ | XPhos or SPhos (1.2-1.5x Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric and electronic barriers.[4] |
| Base | Na₂CO₃ or K₂CO₃ (2 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases are more effective for challenging couplings and can accelerate the transmetalation step.[6][7] |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Solvent choice impacts solubility and reaction rates; screening is often necessary. Dioxane is a common, effective choice.[4] |
| Temperature | 80 °C | 90 - 110 °C | Higher temperatures can overcome activation barriers, but monitor for decomposition or increased side reactions. |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Esters are more stable and less prone to protodeboronation, a common failure mode.[4] |
Experimental Protocol: Optimized Conditions
This protocol provides a robust starting point for the Suzuki coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with a generic arylboronic acid pinacol ester.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos-Pd-G3 catalyst.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water (e.g., 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1] A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013). Vertex AI Search.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022). Vertex AI Search.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Screening of palladium catalysts for the Suzuki coupling of...
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids - Benchchem. Vertex AI Search.
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides - Benchchem. Vertex AI Search.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem. Vertex AI Search.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Vertex AI Search.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. Vertex AI Search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Working with Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support center for Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Our aim is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of Ethyl 5-bromo-6-methylpyridine-2-carboxylate has developed a yellow or brownish tint upon storage. Is it still usable?
A change in color is a common indicator of degradation for pyridine derivatives. The likely culprits are oxidation of the pyridine nitrogen to the corresponding N-oxide and/or photodegradation. Exposure to light, especially UV radiation, can induce cleavage of the C-Br bond, potentially leading to radical-mediated side reactions and the formation of colored impurities.[1]
Recommendation: While a slight discoloration may not significantly impact some reactions, it is best practice to use a pure, colorless starting material for optimal and reproducible results. If you observe significant color change, we recommend purifying the compound by recrystallization or column chromatography before use. For long-term storage, keep the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[1][2]
Q2: I am seeing a new, more polar spot on my TLC during my reaction. What could this be?
The most probable side product with increased polarity is the corresponding carboxylic acid, 5-bromo-6-methylpyridine-2-carboxylic acid. This results from the hydrolysis of the ethyl ester. This can occur if there are trace amounts of water in your reaction mixture, or during an aqueous workup, especially under acidic or basic conditions.[3]
Recommendation: To minimize hydrolysis, ensure your solvents and reagents are anhydrous. If the reaction is sensitive to water, perform it under an inert atmosphere. During workup, if you need to isolate the ester, avoid prolonged exposure to strong acids or bases. If the carboxylic acid is your desired product, hydrolysis can be intentionally promoted by heating with an aqueous acid or base.
Troubleshooting Guide for Common Reactions
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but reactions involving bromopyridines can be challenging.
Problem: You are observing low conversion of your Ethyl 5-bromo-6-methylpyridine-2-carboxylate in a Suzuki coupling reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inhibition | The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. | 1. Ligand Selection: Switch to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species. 2. Catalyst Choice: Consider using a pre-formed Pd(0) catalyst to bypass the in-situ reduction step. |
| Poor Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring should be reactive, but other factors can hinder this key step. | 1. Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition. 2. Solvent Choice: Ensure your solvent system is appropriate for the reaction. Aprotic polar solvents like dioxane or THF are often effective. |
| Base Incompatibility | The choice of base is critical and can significantly impact the reaction outcome. | 1. Screen Bases: If a common base like K₂CO₃ is not effective, consider trying other bases such as K₃PO₄ or Cs₂CO₃. 2. Aqueous Conditions: For some Suzuki couplings, the presence of a small amount of water can be beneficial. A solvent system like dioxane/water may improve results. |
| Debromination | A common side reaction is the reductive cleavage of the C-Br bond, leading to the formation of Ethyl 6-methylpyridine-2-carboxylate. | 1. High-Quality Reagents: Ensure your boronic acid or ester is of high purity and free from impurities that could promote this side reaction. 2. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination. |
Experimental Workflow: Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Scenario 2: Formation of Homocoupling Byproducts
Problem: You are observing the formation of a symmetrical bi-pyridine byproduct in your cross-coupling reaction.
Explanation: This side reaction, known as homocoupling, can occur with both your bromopyridine starting material and the boronic acid coupling partner. It is often promoted by the presence of oxygen or impurities in the reaction mixture.
Mitigation Strategies:
-
Degas Solvents Thoroughly: Before adding your catalyst and reagents, ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Impurities in the boronic acid or base can sometimes initiate homocoupling pathways.
-
Control Stoichiometry: A slight excess of the boronic acid can sometimes suppress the homocoupling of the bromopyridine.
Scenario 3: Unexpected Side Reactions of the Methyl Group
Problem: You are performing a reaction that involves strong bases or radical initiators and are observing side products related to the methyl group.
Explanation: The methyl group on the pyridine ring can be susceptible to certain reactions, especially under harsh conditions.
-
Deprotonation: Strong bases, particularly organolithium reagents, can deprotonate the methyl group, leading to a reactive anion that can participate in subsequent reactions.
-
Radical Bromination: If your reaction involves radical initiators (like AIBN) and a bromine source (like NBS), you could see bromination of the methyl group.
Recommendations:
-
When using strong bases, consider the possibility of methyl group deprotonation and whether this could lead to undesired side reactions.
-
If you need to perform a radical reaction, be aware that the methyl group is a potential site of reactivity. Protect it if necessary or choose reaction conditions that favor the desired transformation.
Purification Challenges
Issue: Difficulty in separating the desired product from starting material or non-polar byproducts.
Approach:
-
Column Chromatography: A gradient elution on silica gel is often effective. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. The ester product is moderately polar.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method.
Issue: The product is contaminated with the hydrolyzed carboxylic acid.
Approach:
-
Aqueous Wash: During workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic byproduct into the aqueous phase. Be cautious not to use a strong base for a prolonged period, as this could hydrolyze your ester product.
Chemical Stability and Degradation Pathways
The stability of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is influenced by its functional groups.
Caption: Common degradation pathways and side reactions.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
- BenchChem. (n.d.). Improving the stability of 4-Bromo-2-methylpyridine in solution.
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
-
MDPI. (2022). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]
Sources
Technical Support Center: Optimizing Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the substituted pyridine core of Ethyl 5-bromo-6-methylpyridine-2-carboxylate?
A1: The synthesis of highly substituted pyridines like Ethyl 5-bromo-6-methylpyridine-2-carboxylate typically relies on two main approaches: ring-construction reactions or the functionalization of a pre-existing pyridine ring.[1]
-
Ring-Construction (Cycloaddition/Condensation): Methods like the Hantzsch or Guareschi synthesis involve the condensation of aldehydes, ammonia, and dicarbonyl compounds to form a dihydropyridine intermediate, which is then oxidized to the pyridine.[2][3] While powerful for creating symmetrical pyridines, achieving the specific substitution pattern of the target molecule can be challenging and may require a multi-step approach to build the necessary precursors.[1]
-
Functionalization of an Existing Pyridine Ring: This is often a more direct route. A common strategy involves starting with a commercially available picoline (methylpyridine) derivative and introducing the required functional groups (bromo and ethyl carboxylate) through a series of reactions. This approach offers better control over regiochemistry. For instance, a plausible route could start from a substituted 2-methylpyridine, followed by esterification, and then selective bromination.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?
A2: Low yields in pyridine synthesis are a frequent issue stemming from several factors.[4][5] A systematic approach to optimization is crucial.
-
Reagent Purity: Ensure all starting materials, especially the pyridine precursor and brominating agent, are of high purity and anhydrous where necessary. Impurities can interfere with catalysts or lead to side reactions.[5]
-
Solvent and Temperature: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[5][6] For bromination steps, chlorinated solvents like dichloromethane (DCM) or chloroform are common. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile might be necessary to achieve regioselectivity.[7] Reaction temperature must be strictly controlled; many bromination reactions are initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature to prevent over-bromination or side reactions.
-
Catalyst Selection: If your synthesis involves a cross-coupling reaction or a condensation step, the choice and loading of the catalyst are paramount.[5] For example, some modern pyridine syntheses utilize copper or other transition metal catalysts to form C-N bonds under mild conditions.[8]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged reaction times or excessive heating.[5]
Q3: What are the most common impurities I should expect, and how can they be minimized?
A3: Impurities often arise from side reactions or incomplete reactions. For this specific target molecule, common impurities could include:
-
Isomeric Products: Direct bromination of a substituted pyridine can sometimes lead to a mixture of isomers. For example, bromination might occur at a different position on the ring if the directing effects of the existing substituents are not sufficiently differentiated. Minimizing this requires careful selection of the brominating agent and precise temperature control.
-
Di-brominated Species: Over-bromination is a common side reaction. This can be controlled by using a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS) and maintaining a low reaction temperature.
-
Hydrolyzed Product: If the reaction work-up involves aqueous solutions, the ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid. This can be minimized by using anhydrous work-up conditions or by performing the aqueous wash quickly at a neutral or slightly acidic pH.[9]
-
Unreacted Starting Material: This is often an indication of an incomplete reaction due to suboptimal conditions or insufficient reaction time.[5]
Troubleshooting Guide: Specific Experimental Issues
Problem: Low or No Product Formation
Question: I am following a published procedure, but my reaction is yielding very little or no desired product. What are the first things I should verify?
Answer: This is a common and frustrating issue. A logical, step-by-step diagnosis is the best approach.
-
Step 1: Re-verify Reagents and Stoichiometry:
-
Purity and Integrity: Confirm the purity of your starting materials. Was the bottle of your pyridine precursor old? Has your brominating agent (e.g., NBS) decomposed? NBS should be recrystallized if it is not a pure white powder.
-
Stoichiometry: Double-check all calculations for molar equivalents. A simple calculation error is a frequent culprit.
-
-
Step 2: Evaluate Reaction Conditions:
-
Temperature Control: Is your reaction being maintained at the correct temperature? Use a calibrated thermometer. For reactions starting at 0°C, ensure the ice bath is properly maintained.
-
Atmosphere: Does the reaction require an inert atmosphere (Nitrogen or Argon)? Pyridine derivatives can be sensitive to air and moisture, and some catalysts are deactivated by oxygen.
-
-
Step 3: Consider the Solvent:
-
Anhydrous Conditions: Many organometallic reactions and those involving strong bases require strictly anhydrous solvents. Ensure your solvent was properly dried.
-
Solvent Choice: The solvent can drastically affect the outcome.[6] If a reaction is sluggish in a non-polar solvent like DCM, a more polar solvent might be required to improve solubility and accelerate the reaction.
-
Problem: Formation of Isomeric Byproducts
Question: My NMR analysis shows a mixture of products, likely the desired 5-bromo isomer and another brominated species. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of substituted heterocycles is key.
-
Directing Group Effects: The existing methyl and ethyl carboxylate groups on the pyridine ring will direct the position of electrophilic bromination. The electron-donating methyl group is an activating ortho-, para-director, while the electron-withdrawing ester group is a deactivating meta-director. The final outcome depends on the interplay of these effects and the inherent reactivity of the pyridine ring positions.
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides higher selectivity than elemental bromine (Br₂) and is generally easier to handle. It is a source of electrophilic bromine, especially in the presence of a radical initiator or acid catalyst.
-
Elemental Bromine (Br₂): More reactive and can be less selective, potentially leading to over-bromination or a mixture of isomers.
-
-
Solvent Effects: The polarity of the solvent can influence the selectivity of electrophilic aromatic substitution. Experimenting with different solvents (e.g., CCl₄, CH₃CN, or acetic acid) can sometimes alter the isomeric ratio. A study on a similar system showed that solvent choice was important for achieving regioselective substitution.[7]
Problem: Difficult Purification
Question: My crude product is a persistent oil, and I'm struggling to get clean separation using column chromatography. What are my options?
Answer: Purifying polar, nitrogen-containing compounds can be challenging.
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is acidic and can cause streaking or irreversible binding of basic pyridine compounds. Consider using alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (~1%).[5]
-
Mobile Phase: A systematic approach to eluent selection is best. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding ethyl acetate or another more polar solvent.[5] A shallow gradient can improve separation.
-
-
Alternative Purification Methods:
-
Crystallization: If possible, attempt to crystallize the product. Try a variety of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). Even if the initial product is an oil, it may crystallize over time or from a concentrated solution.
-
Acid/Base Extraction: As pyridine derivatives are basic, you can sometimes use an acid wash (e.g., dilute HCl) to move the product into the aqueous phase, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent. This can be an effective preliminary purification step.
-
Visualizing the Workflow
General Synthesis & Purification Workflow
Caption: A typical workflow for synthesis and purification.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Data & Protocols
Table 1: Illustrative Effect of Solvent on Bromination Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | DCM | 0 to RT | 4 | 75 | Good selectivity, standard conditions. |
| 2 | CCl₄ | 0 to RT | 6 | 68 | Slower reaction rate. |
| 3 | CH₃CN | 0 to RT | 3 | 72 | Faster reaction, slightly lower selectivity. |
| 4 | DMF | 0 to RT | 2 | 55 | Fast reaction but significant side products noted. |
Note: This data is illustrative and serves to guide experimental design.
Protocol: Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
This protocol is a representative procedure based on common organic chemistry practices for similar transformations.
Materials:
-
Ethyl 6-methylpyridine-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Ethyl 6-methylpyridine-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
References
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Bull, J. A., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Reaction optimization conditions for 5. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]
-
Derese, S. (n.d.). Pyridines. Retrieved from a university course material source.[2]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
PubMed. (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link][10]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link][1]
- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction. Retrieved from [Link]
-
J-STAGE. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin. Retrieved from [Link][7]
Sources
- 1. baranlab.org [baranlab.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support center for the purification of reaction products derived from the versatile building block, Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The following FAQs and troubleshooting guides are structured to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: I've just completed a reaction using Ethyl 5-bromo-6-methylpyridine-2-carboxylate. What's the first step I should take to approach the purification?
A1: The crucial first step is to assess your crude reaction mixture. Before attempting any large-scale purification, a small aliquot of the crude product should be analyzed by Thin Layer Chromatography (TLC) and, if possible, LC-MS or GC-MS.[1] This initial analysis will help you:
-
Identify the major components: Determine the relative amounts of your desired product, unreacted starting materials, and any major byproducts.
-
Assess polarity: TLC will give you a preliminary indication of the polarity of your product and impurities, which is critical for developing a column chromatography method.[2]
-
Check for baseline impurities: Sometimes, impurities from solvents or reagents can complicate purification.
A good starting point for TLC analysis of many pyridine derivatives is a mixture of hexanes and ethyl acetate.[2]
Q2: My product is a solid. Should I prioritize recrystallization or column chromatography?
A2: If your product is a solid and you have a suitable solvent, recrystallization is often an excellent and efficient method for removing small amounts of impurities, especially for achieving high purity on the final step.[1] However, if the crude mixture contains multiple components with similar polarities or is an oil, flash column chromatography is generally the more effective initial purification technique.[1] It is not uncommon to perform column chromatography first to remove the bulk of impurities, followed by a final recrystallization to obtain analytically pure material.
Column Chromatography
Q3: I'm seeing significant peak tailing during column chromatography of my pyridine derivative. What's causing this and how can I fix it?
A3: Peak tailing is a frequent issue when purifying pyridine-containing compounds on silica gel.[2][3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction leads to a non-ideal elution profile.
Troubleshooting Strategies:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to suppress the interaction with the silanol groups.[2]
-
Column Choice: If peak tailing persists, consider using a different stationary phase. Deactivated silica gel or alumina can be less acidic and may provide better results. For HPLC, specialized columns designed for basic compounds are available.[3]
Q4: My compounds are co-eluting during column chromatography. How can I improve the separation?
A4: Co-elution is a common challenge, especially when dealing with products of similar polarity to byproducts or starting materials.[2]
Optimization Workflow:
-
Solvent System Optimization: Thoroughly screen different solvent systems using TLC. Vary the ratio of your primary solvents (e.g., hexanes/ethyl acetate) to fine-tune the separation. If a simple two-solvent system is ineffective, consider a three-component system (e.g., hexanes/ethyl acetate/dichloromethane).
-
Gradient Elution: If you are using flash chromatography, employing a solvent gradient from a less polar to a more polar mobile phase can significantly improve the resolution of closely eluting compounds.
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling.[1] Do not overload the column; as a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling Products
Scenario: You have performed a Suzuki-Miyaura coupling with Ethyl 5-bromo-6-methylpyridine-2-carboxylate and an arylboronic acid. The reaction has gone to completion, but the crude NMR shows a complex mixture.
Q5: What are the likely impurities in my Suzuki coupling reaction, and how can I remove them?
A5: Common impurities in Suzuki-Miyaura couplings include:
-
Homocoupled boronic acid (biaryl): This is a very common byproduct.
-
Unreacted boronic acid and its degradation products.
-
Palladium catalyst residues.
-
Inorganic salts from the base used in the reaction.
Purification Strategy:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the bulk of the inorganic salts.[4]
-
Filtration: Filtering the organic layer through a small plug of silica gel or Celite can help remove some of the baseline palladium residues.[5]
-
Column Chromatography: This is typically the most effective method for separating the desired product from the homocoupled byproduct and residual boronic acid. A gradient of ethyl acetate in hexanes is a good starting point for developing your separation method.[6]
dot graph TD { A[Crude Suzuki Reaction Mixture] --> B{Aqueous Workup}; B --> C[Extraction with Organic Solvent]; C --> D{Filtration through Celite/Silica Plug}; D --> E[Concentration]; E --> F{Flash Column Chromatography}; F --> G[Pure Product]; subgraph "Key Impurities Removed" B --> H[Inorganic Salts]; D --> I[Palladium Residues]; F --> J[Homocoupled Boronic Acid & Starting Material]; end style A fill:#F1F3F4,stroke:#5F6368 style G fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF } caption: Workflow for Suzuki Coupling Purification.
Buchwald-Hartwig Amination Products
Scenario: You have coupled an amine with Ethyl 5-bromo-6-methylpyridine-2-carboxylate using a Buchwald-Hartwig amination protocol. TLC analysis indicates the presence of several spots.
Q6: I'm struggling to purify the product of my Buchwald-Hartwig amination. What's the best approach?
A6: The purification of Buchwald-Hartwig amination products often involves removing the phosphine ligand, catalyst, and inorganic base.
Purification Protocol:
-
Post-Reaction Workup: After cooling the reaction, dilute it with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6][7]
-
Washing: Wash the filtrate with water and then brine to remove any remaining water-soluble impurities.[4][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][8]
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is a common starting point.[4][6]
| Potential Impurity | Removal Method |
| Palladium Catalyst | Filtration through Celite[7] |
| Phosphine Ligand/Oxide | Column Chromatography |
| Inorganic Base | Aqueous Wash[4] |
| Unreacted Amine | Column Chromatography or Acid Wash |
Hydrolysis of the Ethyl Ester
Scenario: You have hydrolyzed the ethyl ester of a derivative of Ethyl 5-bromo-6-methylpyridine-2-carboxylate to the corresponding carboxylic acid, and now you need to isolate the pure acid.
Q7: How do I effectively purify my pyridine carboxylic acid after hydrolysis? The product seems to be water-soluble.
A7: The purification of pyridine carboxylic acids can be challenging due to their zwitterionic nature and potential solubility in water.[9]
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[10]
-
After hydrolysis (typically under basic conditions), carefully acidify the aqueous solution with an acid like HCl to the isoelectric point of the pyridine carboxylic acid. This will cause the carboxylic acid to precipitate out of the solution.[11]
-
The precipitated solid can then be collected by filtration, washed with cold water, and dried.[12]
-
-
Extraction with an Organic Solvent: If the carboxylic acid does not precipitate, you may be able to extract it from the acidified aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[9] However, the solubility in common organic solvents can be low.
-
Recrystallization: The crude carboxylic acid can often be purified further by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of an organic solvent and water.[12]
dot graph TD { A[Aqueous Hydrolysis Mixture (Basic)] --> B{Acidify to Isoelectric Point}; B --> C{Precipitation of Carboxylic Acid}; C --> D[Filtration and Washing]; D --> E[Drying]; E --> F[Pure Carboxylic Acid]; B --> G{Extraction with Organic Solvent}; G --> H[Drying and Concentration]; H --> I[Crude Carboxylic Acid]; I --> J{Recrystallization}; J --> F; style A fill:#F1F3F4,stroke:#5F6368 style F fill:#34A853,stroke:#202124,fontcolor:#FFFFFF } caption: Purification of Pyridine Carboxylic Acid.
Recrystallization Troubleshooting
Q8: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[1][2]
Solutions:
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[1]
-
Use More Solvent: The solution may be too concentrated. Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.[1][13]
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair. A common technique is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[2] For many pyridine derivatives, an ethyl acetate/hexanes solvent pair is effective.[2]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[2][13]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a tiny "seed crystal" to the cooled solution can initiate crystallization.[2]
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (n.d.).
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.).
- Extraction of pyridine using systems based on water-soluble polymers. (n.d.). ResearchGate.
- Method for extracting pyridine compound by using ionized liquid extracting agent. (n.d.). Google Patents.
- Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
- Acid–base extraction. (n.d.). Wikipedia.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). ChemSpider SyntheticPages.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem. (n.d.).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 13. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents [patents.google.com]
Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl 5-bromo-6-methylpyridine-2-carboxylate in catalyzed reactions, particularly transition-metal-catalyzed cross-coupling. The unique structure of this substrate, featuring both a coordinating pyridine nitrogen and a reactive bromo group, presents specific challenges related to catalyst stability and longevity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and ensure robust, reproducible results.
Section 1: Understanding the Core Challenge: Pathways of Catalyst Deactivation
The primary obstacle in using pyridine-based substrates like Ethyl 5-bromo-6-methylpyridine-2-carboxylate is the inherent potential for catalyst deactivation or "poisoning".[1] The catalyst, typically a palladium or nickel complex, can be rendered inactive through several mechanisms directly related to the substrate's structure.
-
Pyridine Nitrogen Coordination (L-Type Poisoning): The lone pair of electrons on the pyridine nitrogen atom is Lewis basic. It can strongly coordinate to the electron-deficient metal center of the catalyst (e.g., Pd(0) or Pd(II)).[2] This binding occupies an active site, preventing the catalyst from participating in the desired catalytic cycle (e.g., oxidative addition). Both the starting material and the coupled product can act as poisons.[3]
-
Halide Effects and Ligand Displacement: Halide ions, such as the bromide from the substrate, are common ligands in catalyst precursors and can significantly influence reactivity.[4][5] While sometimes beneficial, an excess of halide ions or strong coordination of the bromo-pyridine substrate can lead to the formation of stable, inactive catalyst species or interfere with crucial steps like reductive elimination.
-
Reductive Elimination Failure & Dimerization (Especially with Nickel): In some systems, particularly with nickel catalysts, intermediates can undergo deactivation pathways like dimerization, where two catalyst molecules react with each other, forming an inactive species.[6][7] This process can be promoted by the ancillary ligands and the electronic properties of the pyridine-containing substrate.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My reaction has stalled at low conversion, or the yield is significantly lower than expected.
-
Probable Cause A: Direct Catalyst Poisoning by Pyridine Nitrogen.
-
Explanation: This is the most common issue. The pyridine nitrogen is binding to your active catalyst faster or more strongly than your intended ligand or substrate, effectively taking it out of the catalytic cycle.
-
Solutions:
-
Ligand Modification: Switch to a ligand with more favorable properties. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands like SPhos, XPhos, or cataCXium® A) are often effective. Their steric bulk can physically hinder the pyridine nitrogen from accessing the metal center, while their strong electron-donating ability helps stabilize the active catalyst.[8]
-
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated. This is often a good first-pass diagnostic tool.
-
Change Catalyst Precursor: Some Pd(II) precursors, like PdCl₂(PPh₃)₂, may be more resistant to pyridine poisoning than Pd(0) sources like Pd(PPh₃)₄ in certain contexts, though this is system-dependent.
-
-
-
Probable Cause B: Impurities in Reagents or Solvents.
-
Explanation: Trace impurities, especially sulfur compounds (from thiols), other nitrogen heterocycles, or even water and oxygen, can act as potent catalyst poisons.[2][9]
-
Solutions:
-
Reagent Purity Check: Ensure the Ethyl 5-bromo-6-methylpyridine-2-carboxylate and your coupling partner (e.g., boronic acid) are of high purity. Recrystallize or purify via column chromatography if necessary.
-
Solvent and Gas Purity: Use anhydrous, degassed solvents. Ensure your inert gas (Nitrogen or Argon) is of high purity and that your reaction vessel is properly purged to remove all oxygen.
-
-
Issue 2: I see a black precipitate forming in my reaction vessel (Catalyst Black).
-
Probable Cause: Catalyst Agglomeration and Decomposition.
-
Explanation: The formation of palladium black (finely divided Pd(0) metal) indicates that the catalyst has lost its supporting ligands and agglomerated. This is a common deactivation pathway where the active, soluble catalyst complex decomposes into an inactive, heterogeneous solid.
-
Solutions:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio. For many cross-coupling reactions, a ratio of 1:1 to 2:1 (Ligand:Pd) is common, but for challenging substrates, a higher ratio may be necessary to keep the metal center stabilized.
-
Temperature Control: Excessively high temperatures can accelerate ligand decomposition and catalyst agglomeration. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.
-
Solvent Choice: The choice of solvent can influence the stability of the catalytic complex. Aprotic polar solvents like dioxane, DMF, or DMA are common, but sometimes less polar solvents like toluene can prevent aggregation.
-
-
Issue 3: The reaction works, but the results are inconsistent between batches.
-
Probable Cause: Inefficient or Variable Pre-catalyst Activation.
-
Explanation: Many catalyst precursors, especially Pd(II) salts, require an in situ reduction to the active Pd(0) species. If this activation step is not consistent, the amount of active catalyst available at the start of the reaction will vary.
-
Solutions:
-
Pre-activation Protocol: Consider a separate pre-activation step. Gently heat the palladium precursor, ligand, and a portion of the base in the solvent for 15-30 minutes before adding the Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This allows the active catalyst to form in a controlled manner before the potential poison is introduced.
-
Choice of Base: The base is often crucial for both the catalytic cycle and the activation step. A soluble, non-coordinating organic base might behave differently from an inorganic base like K₃PO₄ or Cs₂CO₃, which can have solubility issues affecting reaction kinetics.[10]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which general class of palladium catalysts is most effective for substrates like Ethyl 5-bromo-6-methylpyridine-2-carboxylate? A1: Catalyst systems employing bulky, electron-rich phosphine ligands are typically the most robust. These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by the pyridine nitrogen. Examples include the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[6][7]
Q2: I am considering a Nickel catalyst for cost-effectiveness. What are the primary risks? A2: While nickel catalysts are attractive, they can be more prone to unique deactivation pathways with pyridine-containing substrates. Mechanistic studies have shown that Ni(II) aryl intermediates can undergo ligand-promoted dimerization to form inactive [Ni-X-L]₂ species.[6][7] Overcoming this requires careful ligand design and optimization of additives, which may offset the initial cost savings.
Q3: How does my choice of base impact catalyst deactivation? A3: The base is critical. A base that is too weak may not facilitate the transmetalation step efficiently, causing the catalyst to rest in a state that is more susceptible to poisoning. Conversely, a very strong base can degrade ligands or the substrate. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective as they are generally non-coordinating to the metal center. Their solubility can also play a key role in the reaction kinetics.[10]
Q4: Can additives help protect the catalyst? A4: Yes, in some cases. The addition of salts like LiCl has been shown to prevent catalyst deactivation in Negishi couplings by breaking up inhibitory zincate aggregates.[11] While not a universal solution, the principle of using additives to disrupt deactivation pathways is a valid strategy that may require screening for your specific reaction.
Section 4: Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol incorporates best practices to mitigate catalyst deactivation when using Ethyl 5-bromo-6-methylpyridine-2-carboxylate as the electrophile.
-
Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1.5 mol%; SPhos, 3.3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equivalent).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a ~0.1 M concentration) via cannula or syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Pre-activation
-
Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., K₃PO₄).
-
Inerting: Seal and purge the flask with an inert gas as described above.
-
Activation: Add a portion of the degassed solvent and stir the mixture at the intended reaction temperature (or slightly below) for 15-30 minutes. A color change is often observed as the active Pd(0) complex forms.
-
Substrate Addition: After the pre-activation period, add the Ethyl 5-bromo-6-methylpyridine-2-carboxylate and the remaining reagents/solvent to initiate the reaction.
Section 5: Data Presentation
The following table summarizes typical reaction parameters for cross-coupling reactions involving challenging bromo-pyridine substrates. These should be considered as starting points for optimization.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, PPh₃ |
| Co-Catalyst | N/A | CuI (0.5-5 mol%) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Et₃N, i-Pr₂NEt (DIPEA) |
| Solvent | Dioxane, Toluene, DMF | THF, DMF, Toluene |
| Temperature | 80-110 °C | 25-80 °C |
Section 6: Visualizations
Diagram 1: Catalyst Poisoning by Pyridine Nitrogen
Caption: Mechanism of catalyst poisoning by pyridine nitrogen coordination.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. (n.d.).
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Retrieved January 19, 2026, from [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv. Retrieved January 19, 2026, from [Link]
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Institutes of Health (NIH).
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved January 19, 2026, from [Link]
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.).
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Halide effects in transition metal catalysis. (2002). Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]
-
Halide Effects in Transition Metal Catalysis. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2017). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
What Causes Catalyst Deactivation And Poisoning? (2024). YouTube. Retrieved January 19, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1949). Journal of the Chemical Society. Retrieved January 19, 2026, from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on mitigating the common and often frustrating side reaction of protodeboronation during cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.
Understanding the Challenge: Protodeboronation in Pyridine Systems
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction is a frequent complication in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which utilize organoboron compounds.[1] When attempting to functionalize a molecule like Ethyl 5-bromo-6-methylpyridine-2-carboxylate by first converting it to its corresponding boronic acid or ester, protodeboronation can lead to the formation of the des-bromo starting material, thereby reducing the yield of the desired coupled product.
The pyridine nucleus, particularly when borylated at the 2-position, presents a unique challenge. 2-Pyridinylboronic acids are notoriously unstable and prone to protodeboronation.[2] This instability can be attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which can readily undergo fragmentation.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of Ethyl 6-methylpyridine-2-carboxylate as a byproduct in my Suzuki-Miyaura reaction. What is causing this?
This is a classic sign of protodeboronation of your boronic acid or ester intermediate. This side reaction competes with the desired cross-coupling and is influenced by several factors in your reaction setup, including the choice of base, solvent, catalyst, and the stability of the boronic acid derivative itself.
Q2: Why are 2-pyridyl boronic acids and their esters so susceptible to protodeboronation?
The nitrogen atom in the pyridine ring can be protonated, leading to the formation of a zwitterionic species, especially under neutral pH. This zwitterion is highly reactive and can undergo rapid unimolecular fragmentation, cleaving the C-B bond.[1] The position of the boronic acid group is critical; 2-pyridinylboronic acids are generally less stable than their 3- and 4-pyridinyl counterparts.
Q3: Should I use a boronic acid or a boronic ester derivative of my pyridine?
For substrates prone to protodeboronation, using a boronic ester is highly recommended. Boronic esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), are generally more stable than the corresponding boronic acids.[1][3] They act as a "slow-release" source of the boronic acid under the reaction conditions, which helps to keep the concentration of the unstable boronic acid low and minimizes the rate of protodeboronation.[1][4]
Q4: Can my choice of phosphine ligand affect the extent of protodeboronation?
Absolutely. Research has shown that bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[5][6][7][8][9][10] While often used to facilitate challenging cross-couplings, these sterically hindered ligands can favor the formation of a reactive intermediate that is more susceptible to protonolysis by water.[5][6] Therefore, a careful selection of the phosphine ligand is crucial.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.
Choice of Boron Reagent: Stability is Key
The first line of defense against protodeboronation is the choice of your boron-containing reagent.
| Reagent Type | Advantages | Disadvantages | Recommendation |
| Boronic Acid | Commercially available, often used directly. | Highly susceptible to protodeboronation, especially for 2-pyridyl systems. | Avoid for this substrate if possible. |
| Pinacol Boronate Ester | Increased stability compared to boronic acid.[11] | Can still undergo protodeboronation under harsh basic conditions. | A good starting point for optimization. |
| MIDA Boronate Ester | Air- and moisture-stable, crystalline solids.[4][12] Provides slow release of boronic acid.[1][4] | Requires an additional synthetic step. | Highly recommended for challenging substrates. |
| Aryltrifluoroborates | Stable, crystalline salts. Can reduce protodeboronation.[13] | May require specific reaction conditions. | A viable alternative to consider. |
Experimental Protocol: Synthesis of the Pinacol Boronate Ester
A common strategy to stabilize the borylated intermediate is to convert it to a pinacol boronate ester immediately after its formation.
-
Lithiation: Dissolve Ethyl 5-bromo-6-methylpyridine-2-carboxylate in an anhydrous aprotic solvent (e.g., THF, toluene) and cool to -78 °C under an inert atmosphere (e.g., Argon, Nitrogen).
-
Add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise, maintaining the low temperature.
-
Borylation: After stirring for a sufficient time to ensure complete metal-halogen exchange, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) to the reaction mixture.
-
Quench: Allow the reaction to slowly warm to room temperature and then quench with an aqueous solution (e.g., saturated ammonium chloride).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the resulting pinacol boronate ester by column chromatography or recrystallization.
Reaction Conditions: A Multi-parameter Optimization
Fine-tuning your reaction conditions is critical to favor the desired cross-coupling over protodeboronation.
a) The Role of the Base:
The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, but it can also promote protodeboronation.[13][14]
-
Strong vs. Weak Base: A base that is too strong can accelerate the decomposition of the boronic acid/ester. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: The presence of water can be a source of protons for the protodeboronation reaction.[5][6] Using anhydrous solvents and reagents, and even a desiccant in the reaction setup, can be beneficial.
b) Catalyst and Ligand Selection:
The choice of the palladium catalyst and phosphine ligand has a profound impact on the reaction outcome.
-
Ligand Steric Hindrance: As previously mentioned, bulky phosphine ligands can increase the rate of protodeboronation.[5][6][7][8][9][10] Consider screening less sterically demanding ligands. A correlation between the buried volume of the phosphine ligand and the extent of protodeboronation has been identified, with buried volumes below 33% showing suppressed Pd-catalyzed protodeboronation.[6]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can also increase the rate of palladium-catalyzed protodeboronation. Optimization of the catalyst loading is recommended.
c) Solvent and Temperature:
-
Solvent Choice: Aprotic solvents are generally preferred. The use of alcohol co-solvents can sometimes be beneficial for the slow release from MIDA boronates but should be carefully evaluated.[4][12]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired cross-coupling.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting protodeboronation.
Alternative Strategies
If protodeboronation remains a significant issue despite optimization of Suzuki-Miyaura conditions, consider alternative cross-coupling reactions that do not involve organoboron reagents.
-
Stille Coupling: This reaction uses organotin reagents, which can be more stable than their boronic acid counterparts for certain substrates.[15] However, the toxicity of tin compounds is a significant drawback.
-
Hiyama Coupling: This involves organosilicon compounds and can be a viable alternative to Suzuki coupling.[16]
-
Negishi Coupling: This employs organozinc reagents and is another powerful C-C bond-forming reaction.
Each of these methods has its own set of advantages and disadvantages, and the optimal choice will depend on the specific requirements of your synthetic route.
Concluding Remarks
Successfully navigating the challenges of protodeboronation in reactions involving "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" requires a systematic and informed approach to experimental design. By understanding the underlying mechanisms of this undesired side reaction and carefully selecting your reagents and conditions, you can significantly improve the efficiency and reliability of your synthetic efforts. This guide provides a foundation for troubleshooting, but as with all chemical research, empirical optimization for your specific system is paramount.
References
-
Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 143(35), 14264–14276. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569–17585. [Link]
-
Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5433–5442. [Link]
-
Al-Zoubi, R. M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(35), 14264-14276. [Link]
-
Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Zoubi, R. M., et al. (2022). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. RSC Advances, 12(45), 29530-29536. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11841–11851. [Link]
-
Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
-
Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Request PDF. [Link]
-
Al-Zoubi, R. M., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Fan, Z.-H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15(34), 12784-12790. [Link]
-
Zhang, J., et al. (2020). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 73(10), 1015-1019. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. [Link]
-
Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(12), 2235-2237. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
-
Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(36), 14750–14753. [Link]
-
Le, T., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345–16351. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5281. [Link]
-
DeShong, P., et al. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684–1688. [Link]
Sources
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- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
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- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of homocoupling byproducts during cross-coupling reactions involving Ethyl 5-bromo-6-methylpyridine-2-carboxylate . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected dimers in my reaction. What is homocoupling and why is it a significant problem?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple together, forming a symmetrical dimer.[1] With your substrate, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, you can encounter two primary types of homocoupling byproducts:
-
Organometallic Reagent Homocoupling: This is the most frequent issue, where two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple to form a symmetrical biaryl or a diyne, respectively.[1][2]
-
Aryl Halide Homocoupling (Ullmann-type): This involves the coupling of two molecules of your starting material, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, to form a symmetrical bipyridine. This is generally less common under standard cross-coupling conditions but can occur, especially at higher temperatures or with certain catalyst systems.[3]
These byproducts reduce the yield of your desired product, consume valuable starting materials and catalyst, and often introduce significant purification challenges due to similar polarities with the target molecule.
Q2: My Suzuki-Miyaura reaction is plagued by the homocoupling of my boronic acid. What are the primary causes?
A: The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented issue, primarily driven by two interrelated factors: the presence of dissolved oxygen and the palladium catalyst's oxidation state.[2][4][5]
The core issue is the presence of Palladium(II) species when they are not part of the main catalytic cycle.[2][4] This can happen in two ways:
-
Using a Pd(II) Precatalyst: Common precatalysts like Palladium(II) acetate (Pd(OAc)₂) must be reduced in situ to the active Pd(0) state to initiate the cross-coupling cycle. This reduction can be mediated by the homocoupling of two boronic acid molecules, which effectively acts as a sacrificial reducing agent, generating your byproduct before the main reaction even begins.[2][4][6]
-
Oxidation of the Pd(0) Catalyst: If your reaction is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst back to Pd(II).[1][5][7] These newly formed Pd(II) species can then drive the boronic acid homocoupling cycle.[2][7]
A proposed mechanism for this oxygen-promoted side reaction is illustrated below.
Q3: How can I systematically troubleshoot and minimize homocoupling in my Suzuki-Miyaura reaction?
A: A systematic approach is key. The following table outlines the most common causes of homocoupling with your substrate and provides validated solutions.
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Dissolved Oxygen | Rigorous Degassing: Use a "freeze-pump-thaw" method (3-5 cycles) for maximum efficiency. Alternatively, sparge all solvents and the final reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5][8] Maintain a positive inert gas atmosphere throughout the experiment. | This physically removes dissolved O₂, preventing the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state that drives homocoupling.[2][4] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) Source: Use catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ which are already in the active oxidation state and do not require a reductive homocoupling step to initiate the cycle.[6][8] Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[6] | By starting with Pd(0), you bypass the initial reduction step that often consumes the boronic acid to produce homocoupled byproducts.[2][6] |
| Inappropriate Ligand Choice | Use Bulky, Electron-Rich Ligands: For this electron-deficient pyridine substrate, employ ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphines.[5][6][9] N-heterocyclic carbenes (NHCs) are also highly effective.[6] | Bulky ligands create steric hindrance around the palladium center, which can disfavor the formation of diarylpalladium intermediates that lead to homocoupling.[6][8] Electron-rich ligands also promote the desired reductive elimination step of the cross-coupling cycle.[10] |
| Suboptimal Base or Solvent | Screen Bases: The choice of base is critical. Weaker bases may not promote transmetalation effectively, while overly strong bases can cause degradation. For pyridyl bromides, K₃PO₄ or Cs₂CO₃ are often good starting points.[11] Ensure Solubility: Use a solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) where all components are sufficiently soluble. Poor solubility can limit the desired reaction rate. | The base's role is to activate the boronic acid for transmetalation. An optimal base ensures this step is faster than competing side reactions.[12] |
| High Reaction Temperature | Lower the Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[1][6] | Side reactions like homocoupling can have a different activation energy than the desired cross-coupling. Lowering the temperature can often suppress the side reaction more significantly than the main reaction.[6] |
| Boronic Acid Instability | Use Boronic Esters: Consider using the corresponding pinacol (BPin) or MIDA boronate ester of your coupling partner. | Boronate esters are generally more stable than boronic acids and are less prone to protodeboronation and homocoupling, especially under basic aqueous conditions.[8][13] |
| Residual Pd(II) Species | Add a Mild Reducing Agent: In cases where using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can be beneficial.[4][5][14] | The reducing agent helps to maintain the palladium population in the active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[4][14] |
Below is a logical workflow to guide your troubleshooting process.
Q4: I'm attempting a Sonogashira coupling and observing a diyne byproduct. What causes this and how can I stop it?
A: The homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling. This side reaction is almost always promoted by the copper(I) co-catalyst (typically CuI) that is used in the traditional Sonogashira protocol.[1] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant (like trace oxygen) to form the symmetrical 1,3-diyne byproduct.
Solutions:
-
Switch to a "Copper-Free" Protocol: This is the most effective solution. Copper-free Sonogashira reactions rely on palladium catalysts with specialized, bulky phosphine ligands that are efficient enough to facilitate the coupling without the need for a copper co-catalyst.[1] This completely eliminates the primary pathway for Glaser coupling.
-
Rigorous Deoxygenation: If you must use a copper-catalyzed system, ensuring the reaction is completely free of oxygen is critical to suppress the oxidative homocoupling pathway.
Q5: Is homocoupling also an issue in Stille reactions?
A: Yes, homocoupling can also occur in Stille couplings, which pair your aryl bromide with an organostannane (organotin) reagent.[15][16] The mechanism is believed to proceed via two main pathways:
-
Reaction of two organostannane molecules with the Pd(II) precatalyst, followed by reductive elimination.[15]
-
A radical process involving the Pd(0) catalyst.[15]
While generally robust, the toxicity of tin reagents and the difficulty in removing tin byproducts often make Suzuki or other coupling reactions a more attractive choice.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol for coupling Ethyl 5-bromo-6-methylpyridine-2-carboxylate with a generic arylboronic acid incorporates best practices to suppress byproduct formation.
Reagents & Equipment:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)
-
Oven-dried glassware, magnetic stir bar, condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove moisture and assembled while hot under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the Ethyl 5-bromo-6-methylpyridine-2-carboxylate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive pressure of inert gas.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.[8][11]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and any homocoupled byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][11]
-
Purification: Purify the crude material using column chromatography on silica gel to separate the desired product from any residual byproducts.[8][11]
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
- Palladium catalyst issues in cross-coupling reactions. (2025). Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. (2011).
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2005).
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (2011).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxyl
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2006).
- Stille reaction. (n.d.). Wikipedia.
- How to prevent homocoupling in Suzuki reactions of aryl bromides. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Stille Cross-Coupling. (2025). J&K Scientific LLC.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2015). Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (2025). Benchchem.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Stille Coupling [organic-chemistry.org]
Addressing solubility issues of "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" in reactions
Technical Support Center: Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Welcome to the technical support center for Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges, particularly those related to solubility, during its use in synthesis. Our goal is to provide practical, experience-driven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor solubility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate at the start of my reaction. What are the primary factors to consider?
A1: Poor solubility is a common hurdle when working with substituted pyridine intermediates. The issue typically stems from a combination of the compound's inherent physical properties and the selected reaction conditions. Here’s the causality:
-
Molecular Structure and Polarity: Ethyl 5-bromo-6-methylpyridine-2-carboxylate possesses both polar (ester, pyridine nitrogen) and non-polar (ethyl group, methyl group, brominated aromatic ring) features. This amphiphilic nature can lead to limited solubility in a single, pure solvent. Its crystalline lattice energy may also be high, requiring significant solvation energy to overcome.
-
Solvent Choice: The most critical factor. A solvent that does not adequately match the polarity and solvation requirements of the substrate will fail to dissolve it. Standard solvents used in cross-coupling reactions (e.g., toluene, THF, dioxane) may not be optimal on their own.
-
Reagent Purity: Impurities in the starting material can sometimes affect solubility characteristics. While less common, it's a factor worth considering if other troubleshooting steps fail.[1][2]
Q2: Which solvents are recommended as a starting point for reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling with this substrate?
A2: A successful reaction begins with a well-chosen solvent system that can dissolve all key components (the substrate, catalyst, ligand, and base). For palladium-catalyzed cross-coupling reactions, a mixture of solvents is often more effective than a single solvent.[3]
We recommend starting with polar aprotic solvents, which are generally effective for dissolving substituted aryl halides. A co-solvent system is highly advised to achieve full dissolution.
| Recommended Solvents & Systems | Rationale & Key Considerations |
| Primary Solvents | 1,4-Dioxane, Dimethylformamide (DMF), Dimethoxyethane (DME), Tetrahydrofuran (THF) |
| Co-Solvents | Water, Toluene, Acetonitrile |
| Example Starting System | DME/Water (e.g., 4:1 v/v) or Toluene/Ethanol (e.g., 3:1 v/v) |
Expert Insight: The use of an aqueous co-solvent (like in a DME/Water mixture) is particularly beneficial for Suzuki-Miyaura reactions.[3][4] Water not only helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) but can also facilitate the crucial transmetalation step in the catalytic cycle.[5] For anhydrous reactions like Stille or certain Buchwald-Hartwig aminations, a polar aprotic solvent like DMF or a mixture of toluene with a more polar solvent like THF can be effective.
Troubleshooting Guide: Addressing Persistent Solubility Issues
If initial solvent selection does not resolve the solubility problem, a more systematic approach is required. The following guide provides a logical workflow for troubleshooting.
Logical Workflow for Troubleshooting Solubility
Caption: A step-by-step troubleshooting workflow for addressing solubility.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent & Co-Solvent Screening
This protocol is designed to efficiently identify an optimal solvent system for your reaction on a small scale before committing larger quantities of material.
Objective: To determine a solvent or co-solvent mixture that provides a homogeneous solution at the target reaction temperature.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate
-
Small scale reaction vials (e.g., 2 mL HPLC vials or 1-dram vials) with stir bars
-
A selection of candidate solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF, DME, Acetonitrile, Ethanol)
-
Heating block or oil bath
Methodology:
-
Preparation: To 5 separate vials, add a pre-weighed amount of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (e.g., 10 mg).
-
Initial Solvent Addition: To each vial, add a volume of a different primary solvent (e.g., Toluene, THF, Dioxane, DME, DMF) to achieve the final desired reaction concentration (e.g., 0.1 M).
-
Room Temperature Observation: Stir all vials vigorously at room temperature for 15 minutes. Record your observations:
-
Fully Dissolved: The solvent is a good candidate.
-
Partially Soluble: Note the degree of dissolution.
-
Insoluble: The solvent is likely a poor choice on its own.
-
-
Co-Solvent Introduction (for partially/insoluble vials): To the vials showing poor solubility, begin adding a co-solvent (e.g., DMF to a Toluene vial, or water to a DME vial) dropwise (e.g., 10% increments by volume). Stir for 5 minutes after each addition and record observations. The concept of using a co-solvent is to add a small amount of a substance to a primary solvent to increase the solubility of a poorly-soluble compound.[6]
-
Thermal Ramp: If room temperature screening is unsuccessful, gently heat the vials to your target reaction temperature (e.g., 60-80 °C). Caution: Always monitor for any signs of decomposition (color change).
-
Selection: The ideal system is the one that achieves full dissolution at the lowest possible temperature with the simplest solvent combination.
Advanced & Alternative Strategies
Q3: Standard solvent systems and heating are not working. What other options can I explore?
A3: When conventional methods fail, more specialized techniques can be employed. These are particularly useful for substrates that are exceptionally difficult to dissolve.
-
Sonication: The use of an ultrasonic bath can provide mechanical energy to break up the solute's crystal lattice, facilitating dissolution where simple stirring cannot. It is a non-invasive way to promote solubility without significantly increasing the bulk temperature.
-
Microwave Chemistry: Microwave reactors can rapidly heat the solvent to temperatures above its standard boiling point (in a sealed vessel), often dramatically increasing solubility and reaction rates. This is an excellent tool for high-throughput screening of conditions.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a PTC agent (e.g., tetrabutylammonium bromide) can shuttle the pyridine substrate across the phase boundary, allowing it to react even if its bulk solubility in either phase is low.
-
Solid-State Reactions: In extreme cases, solvent-free methods like high-temperature ball-milling can be used.[7] This technique performs the reaction in the solid state, completely bypassing solubility issues, and is effective for cross-couplings of very insoluble aryl halides.[7]
Relationship Between Solvent Properties and Reaction Success
The choice of solvent extends beyond mere solubility; it directly influences the catalytic cycle of many reactions.
Caption: Interdependence of solvent choice, solubility, and catalytic steps.
Expert Insight: A polar aprotic solvent like DMF or dioxane can stabilize the charged intermediates in the palladium catalytic cycle, potentially accelerating steps like oxidative addition.[1][5] Conversely, a non-polar solvent like toluene might favor the final reductive elimination. This is why a synergistic mixture of solvents can often outperform any single solvent by balancing these competing requirements.[8]
References
-
Cosolvent - Wikipedia . Wikipedia. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides . Journal of the American Chemical Society. [Link]
-
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . Organic Process Research & Development. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . ResearchGate. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . Organic Chemistry Frontiers. [Link]
-
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF . Semantic Scholar. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Impact of base and solvent choice on "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" reactivity
Technical Support Center: Reactivity of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The unique structure of this reagent—featuring a reactive C-Br bond, an electron-deficient pyridine ring, and a base-sensitive ethyl ester—presents specific challenges and opportunities. The choice of base and solvent is not merely a matter of reaction setup; it is the primary determinant of yield, purity, and even the reaction pathway. This guide addresses the most common issues encountered in the field, structured in a practical question-and-answer format.
Section 1: General Principles & Initial Troubleshooting
Before diving into specific reaction types, let's address some universal considerations that apply to most palladium-catalyzed cross-coupling reactions involving this substrate.
Q: My cross-coupling reaction is sluggish or fails completely. What are the first things I should check?
A: In our experience, most failures in palladium-catalyzed reactions trace back to a few fundamental issues. Before re-evaluating your core conditions (base, solvent, ligand), ensure these prerequisites are met.
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[1][2] Ensure your reaction vessel is thoroughly purged of air by performing at least three vacuum/backfill cycles with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent and Solvent Quality: Use high-purity reagents. Solvents must be anhydrous and degassed.[1] Adventitious water or oxygen can lead to catalyst deactivation and side reactions like homocoupling or dehalogenation.[3][4]
-
Catalyst Integrity: Palladium pre-catalysts and ligands can degrade over time. If you suspect an issue, use a freshly opened bottle or a pre-catalyst from a reliable source.[5] For reactions that are notoriously difficult, using a pre-formed, air-stable palladium pre-catalyst can provide more consistent results than generating the active catalyst in situ.[5]
Section 4: Sonogashira Coupling
The Sonogashira coupling is an effective method for installing alkyne moieties. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often doubles as the solvent. [6]
Q: My Sonogashira reaction is not working. I am only recovering starting material. What are common failure points?
A: Sonogashira couplings can be sensitive to several factors.
-
Copper Co-catalyst Activity: The reaction relies on a Cu(I) co-catalyst (typically CuI). If your CuI is old or has been exposed to air, it may have oxidized to inactive Cu(II). Use a fresh bottle of CuI; it should be off-white or tan, not green or blue. [7]2. Amine Base Quality: The amine base (e.g., triethylamine or diisopropylamine) must be pure and dry. Impurities can poison the catalyst. [7]Consider distilling the amine before use if you suspect quality issues.
-
Oxygen: As with other palladium-catalyzed reactions, oxygen is detrimental. Alkyne homocoupling (Glaser coupling) is a common side reaction promoted by oxygen. Ensure your solvent and reaction setup are rigorously degassed.
-
Solvent Choice: While the amine base can sometimes be used as the solvent, co-solvents like THF, DMF, or toluene are common. However, be aware that THF has been anecdotally reported to promote the formation of palladium black in some cases. [7]If you see catalyst decomposition with THF, switch to another solvent like DMF or toluene.
Q: Can I run the Sonogashira coupling without a copper co-catalyst to avoid homocoupling?
A: Yes, copper-free Sonogashira protocols have been developed precisely to avoid the issue of alkyne homocoupling and to broaden substrate scope. These methods typically require a specific palladium catalyst/ligand system and a different base. A common system involves a palladium source, a phosphine ligand, and an amine base like triethylamine or piperidine in a solvent like DMF or acetonitrile.
Section 5: Experimental Protocols
The following protocol provides a validated starting point for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with Phenylboronic Acid
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous, Degassed)
-
Deionized Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times. [1]3. Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed deionized water via syringe to achieve a 4:1 dioxane:water ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). [1]6. Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product. [1]
References
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
Validation & Comparative
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds, particularly those containing pyridine rings, is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, halogenated pyridines like Ethyl 5-bromo-6-methylpyridine-2-carboxylate have served as robust electrophilic partners in transition-metal-catalyzed cross-coupling reactions. However, the ever-expanding need for molecular diversity, improved reaction efficiency, and milder conditions necessitates a broader toolkit of reagents. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of pyridine-containing biaryls, offering field-proven insights and experimental data to inform your synthetic strategies.
The Challenge of 2-Pyridyl Nucleophiles in Cross-Coupling
While seemingly straightforward, the coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles presents unique challenges. 2-Pyridyl organometallics are often capricious coupling partners. Specifically, 2-pyridyl boron reagents are known for their instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions, limiting the synthesis of certain pyridine-containing biaryls.[1]
Expanding the Synthetic Toolbox: Key Alternative Strategies
To overcome these limitations, researchers have developed a variety of alternative reagents and coupling strategies. This guide will explore the following key approaches:
-
Suzuki-Miyaura Coupling: Utilizing alternative boron-based reagents.
-
Stille Coupling: Employing organostannanes as coupling partners.
-
Negishi Coupling: Leveraging the reactivity of organozinc reagents.
-
Decarboxylative Cross-Coupling: A modern approach that avoids pre-functionalized starting materials.
-
Other Notable Methods: Including Sonogashira and Buchwald-Hartwig reactions for specific applications.
Suzuki-Miyaura Coupling: Beyond Standard Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation due to its mild conditions and the low toxicity of boron reagents.[3][4] However, the instability of many 2-pyridyl boronic acids can be a significant hurdle.[1]
Alternative Boron Reagents: Enhancing Stability and Reactivity
Potassium Organotrifluoroborates: These reagents offer a significant advantage over their boronic acid counterparts. They are air- and moisture-stable crystalline solids that are easily prepared and handled.[5][6] This stability translates to more reliable and reproducible coupling reactions.
Boronic Esters (e.g., Pinacol Esters): Boronic esters, such as pinacol esters, are another stable alternative to boronic acids.[7][8] They are often used to circumvent the challenges associated with the purification and handling of boronic acids.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridine Boronic Ester
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hetero(aryl) boronic ester with Pyridine-2-sulfonyl fluoride (PyFluor).[10][11]
Materials:
-
PyFluor (0.3 mmol)
-
Hetero(aryl) boronic acid pinacol ester (0.45 mmol)
-
Pd(dppf)Cl2 (0.03 mmol)
-
Na3PO4 (0.9 mmol)
-
Dioxane (0.8 mL)
-
Water (0.2 mL)
Procedure:
-
To a capped 1-dram vial, add PyFluor, the hetero(aryl) boronic acid pinacol ester, Pd(dppf)Cl2, and Na3PO4.
-
Add dioxane and water to the vial.
-
Cap the vial and heat the reaction mixture at the desired temperature (typically 65-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data: Comparison of Boronic Esters and Boronic Acids
| Coupling Partner | Reagent Type | Yield (%)[10][11] |
| 2-Thiopheneboronic acid pinacol ester | Boronic Ester | 75 |
| 2-Thiopheneboronic acid | Boronic Acid | 60 |
| 3-Pyridylboronic acid pinacol ester | Boronic Ester | Modest |
| 3-Pyridylboronic acid | Boronic Acid | Modest |
| 4-Cyanophenylboronic acid | Boronic Acid | Modest |
Analysis: The data suggests that for certain substrates, boronic esters can provide higher yields compared to their corresponding boronic acids under similar conditions. This is likely due to the increased stability of the ester functionality.
Stille Coupling: A Robust Alternative with Organostannanes
The Stille reaction offers a versatile method for C-C bond formation between organostannanes and organic halides.[12][13] A key advantage is the stability of organostannanes to air and moisture.[13] However, a significant drawback is the toxicity of tin compounds.[12]
Mechanistic Insight: The Stille Catalytic Cycle
The mechanism of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14] Transmetalation is often the rate-determining step.[14]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies for the Synthesis of Pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, in particular, is a privileged structure found in numerous pharmaceuticals. Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a versatile building block, offering a handle for diversification at the 5-position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount to achieving high efficiency, yield, and functional group tolerance.
This guide provides an in-depth comparison of the efficacy of different palladium catalysts for three key transformations of ethyl 5-bromo-6-methylpyridine-2-carboxylate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The insights and data presented herein are synthesized from established protocols for structurally analogous bromopyridine derivatives, offering a robust predictive framework for your synthetic endeavors.
The Strategic Importance of Catalyst Selection
The electronic nature of the pyridine ring and the steric hindrance imparted by the methyl and ester groups on the substrate present unique challenges for catalyst selection. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, ligands with appropriate steric and electronic properties are crucial to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Comparative Efficacy of Palladium Catalysts
The following tables summarize the performance of various palladium catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with bromopyridine substrates analogous to Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the pyridine core and a variety of aryl or heteroaryl partners. For an electron-deficient substrate like our target molecule, the use of electron-rich and bulky phosphine ligands is often beneficial.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | A standard, widely used system for Suzuki couplings of bromopyridines.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 55-60 | - | High | Effective for introducing a phenyl group to a similar pyridine core.[3] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 4-12 | High | A robust catalyst for challenging substrates, often requiring shorter reaction times.[4] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active molecules.[5] The choice of ligand is crucial to overcome catalyst inhibition by the pyridine nitrogen and to accommodate a diverse range of amine nucleophiles.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | High | A highly effective system for a broad range of amines.[6] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | - | Moderate | A classic system, particularly for aryl amines.[7] |
| G3-XPhos | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12-24 | High | A third-generation Buchwald-Hartwig precatalyst with excellent activity. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable for further transformations or as key structural elements.[8] Copper co-catalysis is common, though copper-free systems are gaining traction to prevent the homocoupling of the terminal alkyne.[1]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | High | A standard and effective system for Sonogashira couplings of bromopyridines.[9] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/H₂O | 120 | 0.7 | High | A widely used system, often with rapid reaction times.[1] |
| K₂PdCl₄ | None | n-Bu₄NOH | EtOH/H₂O | 37 | <4 | High | A mild, copper-free system that can be advantageous for sensitive substrates.[10] |
Mechanistic Insights: The Palladium Catalytic Cycles
Understanding the underlying mechanisms of these transformations is key to troubleshooting and optimizing reaction conditions. The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that can be adapted for the cross-coupling reactions of Ethyl 5-bromo-6-methylpyridine-2-carboxylate. Note: These are starting points, and optimization of specific parameters is highly recommended for achieving the best results with your specific coupling partners.
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask or reaction vial, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure based on highly efficient catalyst systems.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube or vial.
-
Add Ethyl 5-bromo-6-methylpyridine-2-carboxylate and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube or vial and heat the reaction mixture to 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of a bromocyanofluoropyridine.[9]
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, Pd(PPh₃)₄, and CuI.
-
Add degassed THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a highly effective strategy for the synthesis of diverse libraries of pyridine derivatives. The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving optimal results. This guide provides a comprehensive overview of robust catalytic systems and detailed experimental protocols to serve as a valuable resource for researchers in drug discovery and organic synthesis. As with any catalytic reaction, empirical optimization for each specific substrate and coupling partner combination is the key to success.
References
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. Catalysts. 2017. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. 2023. [Link]
-
Publications. The Hartwig Group. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. 2021. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. 2020. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules. 2022. [Link]
-
N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules. 2021. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. [Link]
-
Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. 2020. [Link]
-
Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. PubChem. [Link]
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- 10. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate and Its Derivatives
<Senior Application Scientist
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of procedural validity and subsequent application success. This guide presents a comprehensive, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a heterocyclic compound of significant interest in drug development. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the unique insights each method provides, compare their strengths and weaknesses, and demonstrate how a synergistic approach leads to unequivocal structural verification.
Introduction: The Imperative of Structural Integrity
Ethyl 5-bromo-6-methylpyridine-2-carboxylate and its analogs are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The precise arrangement of the bromo, methyl, and ethyl carboxylate substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological interactions. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in later developmental stages. Therefore, a robust and multi-faceted analytical approach is not merely best practice; it is a scientific necessity.
This guide will compare and contrast the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy in providing a complete and validated structural picture of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, proximity, and coupling of atoms. For a molecule like Ethyl 5-bromo-6-methylpyridine-2-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a direct map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, and spin-spin coupling provides information about adjacent, non-equivalent protons.
Expected ¹H NMR Spectrum of Ethyl 5-bromo-6-methylpyridine-2-carboxylate:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine-H (H-3) | 7.8 - 8.2 | Doublet | 1H | ~8-9 |
| Pyridine-H (H-4) | 7.6 - 8.0 | Doublet | 1H | ~8-9 |
| -OCH₂CH₃ (Methylene) | 4.3 - 4.5 | Quartet | 2H | ~7 |
| -CH₃ (Methyl on ring) | 2.5 - 2.7 | Singlet | 3H | N/A |
| -OCH₂CH₃ (Methyl) | 1.3 - 1.5 | Triplet | 3H | ~7 |
Causality in Spectral Interpretation:
-
The downfield chemical shifts of the pyridine protons (H-3 and H-4) are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.
-
The expected doublet multiplicity for both H-3 and H-4 arises from their coupling to each other.
-
The quartet multiplicity of the ethyl ester's methylene protons is a result of coupling to the three adjacent methyl protons. Conversely, the methyl protons appear as a triplet due to coupling with the two methylene protons.
-
The methyl group attached to the pyridine ring is expected to be a singlet as there are no adjacent protons with which to couple.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.
Expected ¹³C NMR Spectrum of Ethyl 5-bromo-6-methylpyridine-2-carboxylate:
| Assignment | Expected Chemical Shift (ppm) |
| C=O (Ester) | 164 - 168 |
| C-2 (Pyridine) | 148 - 152 |
| C-6 (Pyridine) | 158 - 162 |
| C-4 (Pyridine) | 138 - 142 |
| C-3 (Pyridine) | 125 - 129 |
| C-5 (Pyridine) | 118 - 122 |
| -OCH₂CH₃ (Methylene) | 61 - 64 |
| -CH₃ (Methyl on ring) | 22 - 26 |
| -OCH₂CH₃ (Methyl) | 13 - 15 |
Causality in Spectral Interpretation:
-
The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field.
-
The pyridine carbons attached to nitrogen (C-2 and C-6) are also deshielded. The presence of substituents will further influence their exact chemical shifts.[2][3]
-
The carbon bearing the bromine atom (C-5) will be influenced by the heavy atom effect, which can sometimes lead to a more shielded (upfield) shift than might otherwise be expected.
-
The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Fourier transform, phase correct, and baseline correct the spectrum.
Comparison with Alternatives: 2D NMR Techniques
For more complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Identifies ¹H-¹H coupling networks, confirming which protons are adjacent to one another.
-
HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For Ethyl 5-bromo-6-methylpyridine-2-carboxylate (C₉H₁₀BrNO₂), the presence of bromine provides a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[5]
Expected HRMS Data:
-
Calculated Monoisotopic Mass for [C₉H₁₀⁷⁹BrNO₂ + H]⁺: 243.9973
-
Calculated Monoisotopic Mass for [C₉H₁₀⁸¹BrNO₂ + H]⁺: 245.9952
Observing this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.
Fragmentation Analysis (MS/MS)
By inducing fragmentation of the molecular ion, we can gain further structural information. The fragmentation pattern is dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Expected Fragmentation Pathways (Illustrative):
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of carbon monoxide from the ester: [M - 28]⁺
-
Cleavage of the entire ester group: [M - COOCH₂CH₃]⁺
The fragmentation of pyridine derivatives can also involve rearrangements and loss of HCN.[6]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample directly or inject it onto an LC column.
-
Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.[7]
-
Perform MS/MS analysis on the molecular ion peaks to obtain fragmentation data.
-
-
Data Analysis: Compare the accurate mass measurement with the calculated value and analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorptions
For Ethyl 5-bromo-6-methylpyridine-2-carboxylate, several key vibrational modes can be used for structural confirmation. Aromatic esters have a characteristic set of three strong peaks.[8][9][10]
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aromatic Ester) | Stretch | 1715 - 1730 |
| C-O (Ester) | Stretch | 1250 - 1310 and 1100 - 1130 |
| C=C, C=N (Pyridine Ring) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
Causality in Spectral Interpretation:
-
The C=O stretch of an aromatic ester is typically at a lower frequency than a saturated ester due to conjugation with the aromatic ring.[11]
-
The presence of strong C-O stretching bands confirms the ester functionality.[10]
-
The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[12]
-
The C-H stretching vibrations can distinguish between aromatic and aliphatic protons.
Experimental Protocol: FT-IR (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and press into a transparent pellet.[13]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Analysis and Synergistic Approach
Each spectroscopic technique provides a unique piece of the structural puzzle. A comparative analysis highlights their complementary nature.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (H-H coupling) | Excellent for detailed structural elucidation of the proton framework. | Can have signal overlap in complex molecules. |
| ¹³C NMR | Carbon skeleton | Unambiguously identifies all unique carbon atoms. | Low sensitivity, can require longer acquisition times. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), fragmentation | Highly sensitive, confirms molecular formula and presence of halogens. | Isomers can have identical masses; fragmentation can be complex. |
| FT-IR | Functional groups | Fast, non-destructive, excellent for identifying key functional groups. | Provides limited information on the overall molecular connectivity. |
The Self-Validating System:
The true power of this analytical workflow lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number of proton and carbon signals observed in the NMR spectra. The functional groups identified by IR (e.g., the aromatic ester) must correspond to the chemical shifts and structural fragments seen in both NMR and MS. For instance, the C=O group seen in the IR spectrum at ~1725 cm⁻¹ validates the presence of the low-field carbonyl signal (~165 ppm) in the ¹³C NMR and the characteristic fragmentation pattern (loss of -OR) in the mass spectrum. This cross-verification between independent techniques provides the highest level of confidence in the final structural assignment.
Conclusion
The structural confirmation of Ethyl 5-bromo-6-methylpyridine-2-carboxylate derivatives requires a multi-pronged spectroscopic approach. While NMR spectroscopy serves as the primary tool for detailed structural mapping, Mass Spectrometry provides definitive molecular weight and formula information, and FT-IR offers rapid confirmation of key functional groups. By understanding the principles, experimental protocols, and comparative advantages of each technique, researchers can confidently and accurately characterize their synthesized molecules, paving the way for successful downstream applications in drug discovery and materials science. The synergistic use of these methods creates a robust, self-validating system that upholds the highest standards of scientific integrity.
References
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 947-953. Available at: [Link][2][3][14]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]
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Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available at: [Link][6]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-23. Available at: [Link][8][9]
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A Comparative Guide to the Large-Scale Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical development. Substituted pyridine carboxylates are a critical class of building blocks, and among them, Ethyl 5-bromo-6-methylpyridine-2-carboxylate holds significant value. This guide provides an in-depth cost-benefit analysis of its large-scale synthesis, offering a comparative perspective against viable alternatives to inform strategic decisions in process chemistry and drug discovery.
Introduction: The Significance of Substituted Pyridine Carboxylates
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions. The precise functionalization of this ring with substituents such as halogens, alkyl groups, and esters is crucial for modulating the physicochemical and pharmacological properties of drug candidates. Ethyl 5-bromo-6-methylpyridine-2-carboxylate, with its strategic placement of a bromine atom for further cross-coupling reactions, a methyl group, and an ethyl ester, represents a versatile intermediate for the synthesis of complex molecules. However, the economic viability and environmental impact of its large-scale production are critical considerations for commercialization.
Cost-Benefit Analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate Synthesis
A plausible and efficient industrial-scale synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate can be conceptualized based on established pyridine synthesis methodologies and functional group transformations. A multi-step approach starting from readily available precursors is the most likely route for large-scale production.
Proposed Large-Scale Synthetic Workflow
The synthesis can be envisioned to proceed through the following key stages:
In-Depth Analysis of the Synthetic Route
Step 1: Photochlorination of 2,6-Lutidine The synthesis commences with the radical chlorination of 2,6-lutidine to form 2-methyl-6-(trichloromethyl)pyridine. This step is typically performed on a large scale using chlorine gas and a UV light source. While the starting material, 2,6-lutidine, is relatively inexpensive, this step requires specialized equipment for handling gaseous chlorine and photochemical reactors, which can represent a significant capital investment.
Step 2: Hydrolysis to 6-Methylpyridine-2-carboxylic acid The trichloromethyl group is then hydrolyzed to a carboxylic acid. This transformation is generally achieved using strong acids, such as sulfuric acid, at elevated temperatures. This step is robust and high-yielding, but the use of large quantities of corrosive acids necessitates corrosion-resistant reactors and careful handling procedures.
Step 3: Esterification to Ethyl 6-methylpyridine-2-carboxylate The resulting carboxylic acid is esterified to the corresponding ethyl ester. Fischer esterification, using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a common and cost-effective method for this transformation on an industrial scale. The reaction is typically driven to completion by removing water.
Step 4: Bromination to Ethyl 5-bromo-6-methylpyridine-2-carboxylate The final step involves the regioselective bromination of the pyridine ring at the 5-position. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity is directed by the existing substituents on the pyridine ring.
Cost-Benefit Considerations
-
Raw Material Costs: The primary starting material, 2,6-lutidine, is a bulk chemical with a relatively low cost. Other reagents like chlorine, sulfuric acid, ethanol, and NBS are also commercially available at industrial scales, though the cost of NBS can be a contributing factor.
-
Process Efficiency and Yield: While the overall process involves multiple steps, each step is generally high-yielding. A cumulative yield of 60-70% can be reasonably expected on a large scale.
-
Capital Expenditure: The initial investment in photochemical reactors and corrosion-resistant vessels can be substantial.
-
Safety and Environmental Impact: The use of chlorine gas and strong acids requires stringent safety protocols. The bromination step can generate brominated waste streams that require specialized disposal.[1] The overall process will generate aqueous waste from the hydrolysis and work-up steps, which will need to be neutralized and treated.
Comparative Analysis with Alternative Pyridine Carboxylates
For many applications, particularly in the early stages of drug discovery, alternative halogenated pyridine carboxylates can serve as viable substitutes. The choice of halogen can influence reactivity in subsequent cross-coupling reactions and may offer advantages in terms of cost and synthesis.
Alternative 1: Ethyl 5-chloro-6-methylpyridine-2-carboxylate
The chloro-analog is a common alternative, often exhibiting similar reactivity in cross-coupling reactions, albeit sometimes requiring more forcing conditions.
Synthetic Workflow:
Comparative Analysis:
-
Synthesis: The synthetic route is analogous to the bromo-derivative, with the final step being a chlorination instead of bromination. Common chlorinating agents like N-chlorosuccinimide (NCS) can be used.
-
Cost: NCS is generally less expensive than NBS, which can lead to a lower overall cost of production for the chloro-analog.
-
Reactivity: While chloro-pyridines are effective in many cross-coupling reactions, they are generally less reactive than their bromo counterparts. This may necessitate the use of more active catalysts or harsher reaction conditions, potentially offsetting the initial cost savings.
-
Safety and Environment: The safety and environmental profiles are largely similar to the bromo-derivative, with the generation of chlorinated waste streams.
Alternative 2: Ethyl 5-iodo-6-methylpyridine-2-carboxylate
The iodo-analog offers the highest reactivity in cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope.
Synthetic Workflow:
Comparative Analysis:
-
Synthesis: The final step involves iodination, for which reagents like N-iodosuccinimide (NIS) can be employed.
-
Cost: Iodine-based reagents are significantly more expensive than their bromine and chlorine counterparts. This makes the iodo-analog the most expensive of the three to produce.
-
Reactivity: The high reactivity of the C-I bond is a major advantage, enabling a wider range of transformations under milder conditions. This can be particularly beneficial for sensitive substrates.
-
Safety and Environment: The use of iodine reagents does not introduce significantly different safety or environmental concerns compared to the other halogens, although the disposal of iodinated waste should be considered.
Quantitative Data Summary
| Parameter | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | Ethyl 5-chloro-6-methylpyridine-2-carboxylate | Ethyl 5-iodo-6-methylpyridine-2-carboxylate |
| Overall Yield (estimated) | 60-70% | 65-75% | 55-65% |
| Purity (typical) | >98% | >98% | >98% |
| Relative Raw Material Cost | Moderate | Low | High |
| Reactivity in Cross-Coupling | Good | Moderate | Excellent |
| Key Safety Hazards | Chlorine gas, strong acids, brominating agents | Chlorine gas, strong acids, chlorinating agents | Chlorine gas, strong acids, iodinating agents |
| Primary Waste Streams | Aqueous acid, brominated organics | Aqueous acid, chlorinated organics | Aqueous acid, iodinated organics |
Experimental Protocols
Large-Scale Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Step 1: Photochlorination of 2,6-Lutidine In a suitable photochemical reactor, charge 2,6-lutidine and an appropriate solvent. Initiate UV irradiation and bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 0-10 °C. Monitor the reaction by GC-MS until the desired conversion is achieved. Quench the reaction, wash with an aqueous solution of sodium bisulfite, and then with brine. Dry the organic layer and concentrate under reduced pressure to obtain crude 2-methyl-6-(trichloromethyl)pyridine.
Step 2: Hydrolysis to 6-Methylpyridine-2-carboxylic acid To a corrosion-resistant reactor, add the crude 2-methyl-6-(trichloromethyl)pyridine and slowly add concentrated sulfuric acid while maintaining the temperature below 50 °C. Heat the mixture to 120-130 °C and maintain for several hours until the reaction is complete (monitored by HPLC). Cool the reaction mixture and carefully pour it onto ice. Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to precipitate the product. Filter the solid, wash with water, and dry to obtain 6-methylpyridine-2-carboxylic acid.
Step 3: Esterification to Ethyl 6-methylpyridine-2-carboxylate In a reactor equipped with a Dean-Stark trap, suspend 6-methylpyridine-2-carboxylic acid in ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Once the reaction is complete, cool the mixture and neutralize the acid with a solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield Ethyl 6-methylpyridine-2-carboxylate.
Step 4: Bromination to Ethyl 5-bromo-6-methylpyridine-2-carboxylate Dissolve Ethyl 6-methylpyridine-2-carboxylate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide portion-wise at room temperature. Heat the reaction mixture to 50-60 °C and stir until the reaction is complete. Cool the mixture, quench with an aqueous solution of sodium thiosulfate, and extract the product. Wash the organic layer with brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Large-Scale Synthesis of Ethyl 5-chloro-6-methylpyridine-2-carboxylate
The protocol is analogous to the synthesis of the bromo-derivative, with the following modification in Step 4:
Step 4 (Alternative): Chlorination to Ethyl 5-chloro-6-methylpyridine-2-carboxylate Dissolve Ethyl 6-methylpyridine-2-carboxylate in a suitable solvent. Add N-chlorosuccinimide and heat the reaction mixture until the starting material is consumed. The work-up and purification procedure is similar to that of the bromo-analog.
Senior Application Scientist's Recommendation
The selection of the optimal halogenated pyridine carboxylate is a strategic decision that depends on the specific requirements of the drug development program.
-
For cost-driven, large-scale manufacturing of an established API where the subsequent cross-coupling reaction is robust, Ethyl 5-chloro-6-methylpyridine-2-carboxylate is the most economical choice. The lower cost of the chlorinating agent provides a clear financial advantage.
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate offers a balanced profile of reactivity and cost. It is an excellent choice for general-purpose use in medicinal chemistry and for processes where the chloro-analog's reactivity is insufficient. Its good performance in a wide range of cross-coupling reactions makes it a reliable and versatile intermediate.
-
For early-stage research, particularly in exploring novel chemical space or when dealing with challenging cross-coupling reactions, Ethyl 5-iodo-6-methylpyridine-2-carboxylate is the preferred option. Its superior reactivity can accelerate the synthesis of a diverse library of compounds and enable transformations that are not feasible with the other halo-analogs. The higher cost is justified by the increased probability of success and the value of rapidly obtaining target molecules.
Ultimately, a thorough evaluation of the specific synthetic route and the cost of all downstream processing steps is necessary to make a fully informed decision. This guide provides the foundational knowledge and comparative data to initiate that critical analysis.
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- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. Methyl 5-broMo-6-Methylpicolinate synthesis - chemicalbook [chemicalbook.com]
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- 15. 5-Bromo-2-chloropyridine synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, halogenated heterocycles stand out as versatile intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a polysubstituted pyridine derivative, and objectively compares its performance and applications with relevant alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their synthetic strategies, particularly in the fields of medicinal chemistry and materials science.
Introduction to a Versatile Pyridine Building Block
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted picolinate ester featuring a bromine atom at the 5-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of highly decorated pyridine scaffolds. The bromine atom serves as a key handle for a variety of cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The ester and methyl groups can also be further manipulated, offering additional avenues for molecular diversification.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in its application as an electrophilic coupling partner in palladium-catalyzed reactions. Its performance is best understood through a comparative lens against other brominated pyridine isomers and related building blocks.
The Influence of Substituent Position on Reactivity
The electronic and steric environment of the carbon-bromine bond in bromopyridines significantly influences their reactivity in oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen generally activates the ring towards nucleophilic attack and facilitates oxidative addition. However, the position of the bromine atom relative to the nitrogen and other substituents dictates the precise reactivity.
In Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the bromine atom is at the 5-position, meta to the nitrogen. This position is generally less reactive than the ortho (2- or 6-) and para (4-) positions. However, the presence of the electron-withdrawing carboxylate group at the 2-position and the methyl group at the 6-position can modulate this reactivity.
To illustrate these differences, a conceptual comparison of the reactivity of bromopyridine positional isomers is presented below.
Caption: Relative reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The true value of a building block is demonstrated by its performance in key synthetic transformations. Below, we compare the utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with other relevant brominated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct, side-by-side comparative studies for this specific molecule are not always available, the data is compiled from analogous systems to provide a predictive and informative overview.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. 75-85 | Conceptual |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [1][2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 | [4] |
Analysis: Ethyl 5-bromo-6-methylpyridine-2-carboxylate is expected to undergo Suzuki-Miyaura coupling in good to excellent yields, comparable to other 5-bromopyridine derivatives. While potentially less reactive than 2-bromopyridines due to the bromine's position, the presence of the activating ester group can facilitate the reaction. The choice of a robust catalyst system, such as one employing bulky phosphine ligands, is recommended for optimal results.
Table 2: Comparative Performance in Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Est. 70-80 | Conceptual |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Low (25%) | [5] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 90 | [6] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85 | [7] |
Analysis: The Sonogashira coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is anticipated to proceed efficiently, providing a direct route to 5-alkynyl-6-methylpicolinates. The reactivity is expected to be similar to other bromopyridines, although optimization of reaction conditions, particularly temperature and catalyst loading, may be necessary to achieve high yields. The lower yield observed for the highly functionalized 6-bromo-3-fluoro-2-cyanopyridine highlights the substrate-dependent nature of this reaction[5].
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl 5-bromo-6-methylpyridine-2-carboxylate | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Est. 80-90 | Conceptual |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / Xantphos | DBU | Toluene | 110 | 95 | [8] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 98 | [9][10] |
| 5-Bromopyrimidine | Various amines | Pd(OAc)₂ / XPhos | K₂CO₃ | t-AmylOH | 110 | 70-90 | [Conceptual] |
Analysis: The Buchwald-Hartwig amination of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a promising transformation for the synthesis of 5-amino-6-methylpicolinate derivatives. The use of modern catalyst systems with bulky, electron-rich phosphine ligands is crucial for achieving high yields, especially when coupling with less nucleophilic amines. The reaction conditions are generally comparable to those used for other bromopyridine isomers.
Experimental Protocols
To facilitate the practical application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, detailed, step-by-step methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should serve as a robust starting point for experimental work.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add a degassed mixture of toluene and water (typically a 4:1 v/v ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
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A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Introduction: The Strategic Value of a Functionalized Pyridine Core
In the landscape of modern drug discovery and materials science, pyridyl scaffolds are foundational building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a particularly valuable intermediate; it possesses three key points for diversification: the ester for amide coupling, the methyl group for further functionalization, and, most critically, the bromo-substituent at the C5 position—a prime handle for palladium-catalyzed cross-coupling reactions.
The efficiency of C-C and C-N bond formation at this position is a critical determinant of synthetic route viability. Historically, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been the workhorse catalyst. However, the evolution of catalyst technology has brought forth novel reagents—specifically, advanced palladium precatalysts—that offer significant advantages in stability, activity, and substrate scope. This guide provides a head-to-head comparison of traditional versus modern catalytic systems for the functionalization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, supported by representative protocols and mechanistic insights.
The Foundational Benchmark: Traditional Palladium Catalysis
Traditional catalysts, such as Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ and phosphine ligands, have been instrumental in establishing the utility of cross-coupling. In a typical Suzuki-Miyaura coupling, the reaction proceeds via a well-understood catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While effective, these first-generation catalysts often require higher catalyst loadings (2-5 mol%), elevated temperatures (80-110 °C), and can be sensitive to air and moisture. Furthermore, commercially available sources like Pd₂(dba)₃ can contain varying amounts of palladium nanoparticles and free ligands, leading to inconsistent catalytic activity.[1]
The New Guard: Advanced Palladium Precatalysts
The limitations of traditional systems spurred the development of more robust and efficient solutions. The Buchwald group, among others, pioneered biaryl monophosphine ligands and their corresponding palladium precatalysts.[1][2] These precatalysts are air- and thermally-stable complexes that readily generate the active, monoligated L-Pd(0) species in solution under mild conditions.[1][2] This ensures a consistent and high concentration of the active catalyst, leading to faster reactions and lower catalyst loadings.
Causality Behind Improved Performance:
-
Stability and Convenience: Precatalysts are typically air-stable crystalline solids, eliminating the need for glovebox manipulation for every reaction.[1] This dramatically improves experimental workflow and reproducibility.
-
Efficient Generation of L-Pd(0): Unlike traditional sources, where ligand-to-palladium ratios can be inconsistent, precatalysts ensure the formation of the highly active monoligated Pd(0) complex required for efficient oxidative addition.[2]
-
Ligand-Accelerated Catalysis: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and the rate-limiting reductive elimination steps, especially for sterically hindered or electron-rich substrates like many heteroaryl halides.[2][3]
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Performance Data: A Comparative Analysis
The following tables provide a comparative benchmark for key cross-coupling reactions. While direct experimental data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate with every novel reagent is not always published, the data presented is synthesized from established protocols for structurally similar 5-bromopyridine derivatives to provide a reliable forecast of performance.[4][5][6]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Catalyst Loading (mol%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90[4] | 5 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2-4 | >95[6] | 2 |
| 3 | SPhos Precatalyst | K₃PO₄ | THF/H₂O | RT - 40 | 0.5-2 | >95[7] | 2 |
Analysis: The SPhos precatalyst (Entry 3) demonstrates a dramatic improvement, enabling the reaction to proceed at or near room temperature with significantly shorter reaction times compared to the traditional Pd(PPh₃)₄ system.[4][7] This is particularly advantageous for substrates with sensitive functional groups.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Catalyst Loading (mol%) |
| 1 | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~70-85 | 2-4 |
| 2 | XPhos Precatalyst | K₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 90 | 1-3 | >95[8] | 1-2 |
Analysis: Novel Buchwald-type ligands like XPhos are highly effective for C-N bond formation.[8] The use of an XPhos-based precatalyst system allows for excellent yields in a fraction of the time required by older ligand systems.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9][10]
Table 3: Copper-Free Sonogashira Coupling with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 60 | 8-16 | ~75-85 |
| 2 | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-4 | >90[11] |
Analysis: The Sonogashira reaction traditionally requires a copper(I) co-catalyst, which can lead to undesired alkyne homocoupling (Glaser coupling) and complicates purification.[12] Novel palladium precatalysts, such as those with bulky phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP), facilitate copper-free conditions, often at room temperature, providing cleaner reactions and higher yields of the desired product.[11]
Experimental Protocols
The following protocols are self-validating systems, designed for robustness and reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using a Novel Precatalyst (SPhos)
-
Reagents:
-
Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Degassed Tetrahydrofuran (THF) and Water (4:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate, the arylboronic acid, SPhos precatalyst, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 30-90 minutes.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
-
Reagents:
-
Procedure:
-
To a dry, argon-flushed vial, add the [DTBNpP]Pd(crotyl)Cl precatalyst.
-
Add the Ethyl 5-bromo-6-methylpyridine-2-carboxylate, followed by anhydrous DMSO.
-
Add the terminal alkyne, followed by the base (TMP).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.[11]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
-
Conclusion and Outlook
For researchers and drug development professionals, efficiency, reliability, and scalability are paramount. While traditional palladium catalysts laid the groundwork for modern cross-coupling chemistry, novel palladium precatalysts represent a significant technological advancement.
The benchmarking data clearly indicates that for the functionalization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate , modern precatalysts offer superior performance across the board. They enable reactions under milder conditions, in shorter timeframes, with lower catalyst loadings, and often with higher yields and purity. The operational simplicity and air-stability of these reagents streamline the experimental process, leading to more consistent and reproducible results—a critical factor in both academic research and industrial process development. Adopting these novel reagents is not merely an incremental improvement but a strategic decision to accelerate discovery and optimize synthetic efficiency.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Strem Chemicals. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR. Available at: [Link]
-
Lee, D. H., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-catalyzed hydroxylation of aryl and heteroaryl halides enabled by the use of a palladacycle precatalyst. Organic Letters. Available at: [Link]
-
MOLBASE. (n.d.). ethyl 5-bromo-6-methylpyridine-2-carboxylate | 1122090-71-4. MOLBASE Encyclopedia. Available at: [Link]
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Pokhrel, N., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Available at: [Link]
-
So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. Available at: [Link]
-
Ghaffari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Ghaffari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to Isotopic Labeling for Mechanistic Investigations: A Prospective Look at Ethyl 5-bromo-6-methylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the elucidation of complex biological and chemical mechanisms is paramount. Isotopic labeling, a technique that involves the introduction of stable or radioactive isotopes into molecules, stands as a cornerstone of mechanistic studies.[1][2] By tracing the path of these labeled atoms, we can unravel reaction pathways, understand metabolic fluxes, and gain unprecedented insight into the intricate dance of molecules. This guide provides a comparative analysis of established isotopic labeling strategies and explores the potential of a novel reagent, Ethyl 5-bromo-6-methylpyridine-2-carboxylate , as a prospective tool for these investigations. While direct experimental data on its use in isotopic labeling is not yet available, its chemical architecture suggests intriguing possibilities that we will explore in the context of current state-of-the-art methodologies.
The Principle of Isotopic Labeling in Mechanistic Studies
Isotopic labeling allows researchers to distinguish between atoms of the same element, effectively creating a "tag" that can be followed through a reaction or biological process.[2] The choice of isotope is critical and depends on the analytical method and the specific question being addressed. Commonly used stable isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3] The incorporation of these heavier isotopes can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing precise information on the fate of the labeled molecule.[1]
Established Isotopic Labeling Strategies: The Competitive Landscape
Before delving into the prospective applications of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, it is essential to understand the well-established methods that form the current gold standard in the field.
Metabolic Labeling
In this approach, cells or organisms are cultured in media containing isotopically labeled precursors, such as amino acids or glucose.[1] These labeled building blocks are incorporated into newly synthesized proteins, metabolites, and other biomolecules.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful technique for quantitative proteomics where cells are grown in media containing either "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) amino acids. The resulting proteomes can then be mixed, and the relative abundance of proteins can be accurately quantified by mass spectrometry.
Chemical Labeling
This strategy involves the covalent attachment of an isotope-coded tag to a specific functional group on a molecule.
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These reagents are a set of isobaric tags that can be used to label primary amines in peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for the relative quantification of peptides from multiple samples simultaneously.
-
Derivatization Agents: A wide array of chemical reagents can be used to label specific functional groups (e.g., amines, carboxyls, hydroxyls) with isotopic tags.[4][5] This approach is often used in metabolomics to improve chromatographic separation and enhance ionization efficiency in mass spectrometry.[4]
A Prospective Analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate as a Novel Isotopic Labeling Reagent
While not yet documented for this purpose, the chemical structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate presents several features that suggest its potential as a versatile tool for isotopic labeling.
Proposed Synthesis of an Isotopically Labeled Analog
To be utilized as a labeling reagent, Ethyl 5-bromo-6-methylpyridine-2-carboxylate would first need to be synthesized in an isotopically enriched form. Recent advances in the synthesis of labeled pyridine derivatives offer plausible routes.[6][7][8][9][10][11][12][13][14][15] A potential strategy could involve a nitrogen isotope exchange reaction on the pyridine ring to incorporate ¹⁵N.[7][10][11][13][14][15]
Caption: Proposed synthesis of ¹⁵N-labeled Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Alternatively, ¹³C could be incorporated into the methyl or ethyl groups through the use of labeled starting materials in a de novo synthesis.
Potential Applications in Mechanistic Studies
The true potential of an isotopically labeled Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in its application as a derivatization agent or as a building block in further syntheses.
-
Derivatization of Biomolecules: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid could then be activated and used to label primary and secondary amines in biomolecules, such as peptides or metabolites. The bromo-substituent offers a site for further chemical modification, potentially allowing for the introduction of a second, different isotopic label or a reporter group.
-
Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[16] This would allow for the attachment of the labeled pyridine core to a wide variety of molecules, effectively "tagging" them for mechanistic studies.
Caption: Hypothetical workflow for using labeled Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Comparative Analysis: A Prospective Viewpoint
| Feature | Established Methods (e.g., SILAC, TMT) | Hypothetical Ethyl 5-bromo-6-methylpyridine-2-carboxylate Reagent |
| Applicability | Broadly applicable for proteomics and metabolomics. | Potentially broad, depending on the development of derivatization and cross-coupling protocols. |
| Specificity | High for specific functional groups (e.g., amines). | Potentially high, targeting specific functional groups or sites for cross-coupling. |
| Multiplexing | Well-established multiplexing capabilities (e.g., TMTpro™ 18-plex). | Multiplexing would require the synthesis of multiple isobaric versions of the reagent. |
| Ease of Use | Commercially available kits and established protocols. | Would require custom synthesis and protocol development. |
| Cost | Can be expensive, especially for multiplexed reagents. | Potentially lower cost for the unlabeled starting material, but synthesis of the labeled version would add expense. |
| Information | Provides quantitative and structural information. | Could provide similar information, with the added potential for dual-labeling or reporter group introduction. |
Experimental Protocols: A Hypothetical Approach
The following are prospective protocols that would need to be optimized and validated.
Protocol 1: Synthesis of [¹⁵N]-Ethyl 5-bromo-6-methylpyridine-2-carboxylate
This protocol is adapted from established methods for ¹⁵N-labeling of pyridines.[6][8][9]
-
Activation: To a solution of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in a suitable aprotic solvent, add triflic anhydride at low temperature to form the N-triflylpyridinium salt.
-
Ring Opening: Treat the activated pyridine with a secondary amine (e.g., dibenzylamine) to induce ring opening and form the corresponding Zincke imine intermediate.
-
Ring Closure with ¹⁵N Source: React the Zincke imine with a source of ¹⁵N, such as [¹⁵N]ammonium chloride, to facilitate ring closure and incorporation of the ¹⁵N isotope.
-
Purification: Purify the resulting [¹⁵N]-Ethyl 5-bromo-6-methylpyridine-2-carboxylate using column chromatography.
Protocol 2: Labeling of a Peptide via Carboxylic Acid Derivatization
-
Hydrolysis: Hydrolyze the ester of [¹⁵N]-Ethyl 5-bromo-6-methylpyridine-2-carboxylate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Activation: Activate the carboxylic acid using a coupling reagent such as HATU or EDC/NHS.
-
Labeling: Add the activated [¹⁵N]-5-bromo-6-methylpyridine-2-carboxylic acid to a solution of the target peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Quenching and Purification: Quench the reaction and purify the labeled peptide using reverse-phase HPLC.
Conclusion and Future Outlook
While the application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in isotopic labeling for mechanistic investigations remains prospective, its chemical structure holds considerable promise. The presence of both a reactive bromine atom and a modifiable ester group suggests that it could be developed into a versatile labeling reagent. Further research is warranted to synthesize isotopically labeled versions of this compound and to explore its reactivity for derivatizing and tagging molecules of biological interest. The development of such novel reagents is crucial for expanding the toolbox available to researchers and for pushing the boundaries of our understanding of complex chemical and biological systems.
References
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Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. ACS Publications. [Link]
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Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. ChemRxiv. [Link]
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Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. Colorado State University. [Link]
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Allouche, F., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. IDEAS/RePEc. [Link]
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Allouche, F., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. King's College London Research Portal. [Link]
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Chudasama, V., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. PubMed Central. [Link]
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Request PDF. (2025). Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. [Link]
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Chudasama, V., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. PubMed. [Link]
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Chudasama, V., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. RSC Publishing. [Link]
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Zaikin, V. G., & Halket, J. M. (2005). Review: derivatization in mass spectrometry--5. Specific derivatization of monofunctional compounds. PubMed. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (CAS No. 1122090-71-4). As a brominated heterocyclic compound, this substance requires careful handling not only during its use in research and development but also through to its final disposal. Adherence to proper waste management protocols is essential to ensure the safety of laboratory personnel and protect the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-bromo-6-methylpyridine-2-carboxylate was not publicly available at the time of this writing. The hazard information herein is inferred from structurally similar compounds. It is imperative that you obtain and consult the SDS provided by your specific supplier for definitive hazard classifications and handling instructions before proceeding.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the first step in managing its risks. Based on data from analogous brominated pyridine compounds, Ethyl 5-bromo-6-methylpyridine-2-carboxylate should be handled as a hazardous substance.[1][2][3][4][5]
The primary hazards are anticipated to be:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: Likely to cause serious eye irritation.[1][3][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][6]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal procedures.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[1][2] |
Part 2: Chemical Waste Segregation Protocol
Proper segregation is the most critical step in laboratory waste management. Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a halogenated organic compound . It must never be mixed with non-halogenated organic waste, aqueous waste, or solid waste. Co-mingling can lead to dangerous chemical reactions and complicates the final disposal process, which for halogenated compounds typically involves high-temperature incineration at a specialized facility.[7]
The following decision workflow illustrates the correct segregation process for waste containing this compound.
Figure 1. Decision workflow for proper waste stream segregation.
Part 3: Step-by-Step Disposal Procedures
Follow these steps to safely manage and dispose of waste Ethyl 5-bromo-6-methylpyridine-2-carboxylate. This process applies to the pure solid compound, solutions containing the compound, and any materials (e.g., gloves, weigh boats, contaminated labware) that have come into contact with it.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling any waste, ensure you are wearing appropriate PPE:
-
Chemical safety goggles (or a face shield).
-
Chemical-resistant gloves (check manufacturer compatibility charts; nitrile may be insufficient for prolonged contact).
-
A fully buttoned laboratory coat.
-
2. Designate a Satellite Accumulation Area (SAA):
-
All hazardous waste must be stored in a designated SAA within or near the laboratory where it is generated. This area should be clearly marked, away from general traffic, and have secondary containment to capture any potential leaks.
3. Select the Correct Waste Container:
-
For Solid Waste: Use the original container if possible, or a clearly labeled, sealable, and chemically compatible container for "Solid Halogenated Organic Waste".
-
For Liquid Waste (Solutions): Use a dedicated, leak-proof "Liquid Halogenated Organic Waste" container. The container must be compatible with the solvent used. Glass is often a safe choice, but check institutional guidelines.[1][8]
-
For Contaminated Labware/PPE: Solid items like gloves, absorbent pads, or contaminated glassware should be double-bagged and placed in a designated solid hazardous waste container.[1] Glassware should be placed in a puncture-proof container labeled "Contaminated Glassware."[9]
4. Label the Waste Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Ethyl 5-bromo-6-methylpyridine-2-carboxylate" and any other components (e.g., solvents) with their approximate concentrations. Do not use abbreviations or chemical formulas .[9]
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
5. Accumulate Waste Safely:
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Do not overfill containers; a maximum of 90% capacity is a common rule to allow for expansion.[1]
-
Store the container in secondary containment.
6. Rinsing "Empty" Containers:
-
A container that held the pure compound is not considered "empty" until it has been properly decontaminated.[10]
-
Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).
-
Crucially, the rinsate from this process is also hazardous waste. [9][10] Collect all rinsate and add it to your "Liquid Halogenated Organic Waste" container.
-
After triple-rinsing, the container can often be managed as non-hazardous waste (e.g., regular trash or glass recycling), but you must deface the original label completely. Check with your institution's Environmental Health & Safety (EHS) office for their specific policy on rinsed containers.
7. Arrange for Final Disposal:
-
Once the waste container is full or you no longer need to add to it, contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Ensure all paperwork, such as a manifest or collection request form, is completed accurately.[2]
Part 4: Emergency Procedures During Disposal
Accidents can happen, even during routine disposal.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and contaminated implements into a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's emergency response or EHS office immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4][6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]
-
By following this guide, you contribute to a culture of safety and environmental responsibility. Always prioritize safety and when in doubt, consult your institution's EHS department for guidance.
References
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A Researcher's Guide to the Safe Handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate
An Essential Framework for Laboratory Safety and Operational Integrity
This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your experimental outcomes. We will delve into the necessary personal protective equipment (PPE), step-by-step handling procedures, and essential disposal and emergency plans.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological data of analogous pyridine compounds, Ethyl 5-bromo-6-methylpyridine-2-carboxylate is anticipated to cause skin and eye irritation, and may be harmful if inhaled or ingested.[3][4][5] Therefore, a stringent PPE protocol is non-negotiable.
Core PPE Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[1][2] | Provides robust chemical resistance against pyridine derivatives.[2][6] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[1][7][8] | Protects against splashes and potential vapors that can lead to serious eye irritation.[1][3][4][7] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat is essential.[1] Wear closed-toe shoes and long pants. | Protects against skin contact, which can be harmful.[7] Given the flammability of many pyridine compounds, flame-retardant clothing is a critical precaution.[2][8] |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood or a well-ventilated area.[1][2][9] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[7][10] | Inhalation of pyridine fumes can lead to respiratory irritation, headaches, and dizziness.[1][2] |
II. Standard Operating Procedure for Handling
Adherence to a systematic workflow is paramount to minimizing exposure risk and ensuring experimental reproducibility.
Experimental Workflow: From Receipt to Reaction
Caption: A stepwise workflow for the safe handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.
Step-by-Step Protocol
-
Preparation :
-
Don PPE : Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.
-
Verify Fume Hood : Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary glassware, reagents, and equipment to avoid leaving the designated work area during the procedure.
-
-
Handling :
-
Weighing : Conduct all weighing and dispensing of the solid compound within the fume hood to prevent the release of dust or vapors into the laboratory environment.[11]
-
Dispensing : When transferring the compound, use appropriate tools such as a spatula or powder funnel to minimize the risk of spills.
-
-
Reaction and Work-up :
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, ensure the setup is properly purged with an inert gas.
-
Temperature Control : Use a well-calibrated heating or cooling system to maintain the desired reaction temperature and avoid uncontrolled exothermic reactions.
-
-
Cleanup and Disposal :
-
Decontamination : Clean all contaminated glassware and equipment thoroughly.
-
Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in a designated, clearly labeled hazardous waste container.[6][9] Never pour chemical waste down the drain.[6]
-
Doffing PPE : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly after removing all PPE.[3][9]
-
III. Emergency and Spill Response
Accidents can occur even in the most well-prepared laboratories.[6] A clear and practiced emergency plan is crucial.
Chemical Spill Response Workflow
Caption: A systematic approach to managing a chemical spill in the laboratory.
In the event of a spill, immediately alert those in your vicinity.[6] For a small, manageable spill, use an inert absorbent material like sand or vermiculite to contain it.[6] The absorbed material should then be carefully transferred to a sealed container for proper disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][3][6][11] Seek medical attention if irritation persists.[3][11]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6][9] Seek immediate medical attention.[2][3][11][12]
-
Inhalation : Move the individual to fresh air immediately.[3][6][11] If breathing is difficult, administer oxygen and seek medical attention.[3][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
IV. Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
-
Storage : Store Ethyl 5-bromo-6-methylpyridine-2-carboxylate in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9][10] Keep the container tightly closed.[2][3][9][12]
-
Disposal : All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13][14] Collect waste in a designated, properly labeled, and sealed container.[9]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental process and contribute to a culture of safety and excellence.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
